5-Bromo-6-chloro-3-nitropyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-6-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEAEDQQTTWJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743883 | |
| Record name | 5-Bromo-6-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335057-22-1 | |
| Record name | 5-Bromo-6-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloro-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known and predicted physicochemical properties, potential synthetic pathways, and likely applications based on the characteristics of structurally related molecules. As a Senior Application Scientist, this guide aims to synthesize available data with practical insights to support research and development efforts involving this compound.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. This compound is a substituted pyridine ring with a distinct arrangement of functional groups that dictate its reactivity and physical properties.
The IUPAC name for this compound is this compound. Key identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1335057-22-1 | [1][2] |
| Molecular Formula | C₅H₃BrClN₃O₂ | [1] |
| Molecular Weight | 252.45 g/mol | [1] |
| InChI | 1S/C5H3BrClN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | [1] |
| InChI Key | ZXEAEDQQTTWJBE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC(=C1Br)Cl)N)[O-] |
The structure is characterized by an amine group at position 2, a nitro group at position 3, a bromine atom at position 5, and a chlorine atom at position 6 of the pyridine ring. This polysubstituted nature creates a unique electronic and steric environment, influencing its behavior in chemical reactions and biological systems.
Physicochemical Properties: Knowns and Predictions
Direct experimental data for this compound is limited in publicly available literature. However, by examining closely related analogues, we can infer a likely profile for its key physicochemical properties.
Physical State and Appearance
The compound is documented as a solid at room temperature.[1] By analogy to similar pyridine derivatives, it is likely a crystalline powder, possibly with a yellow to amber hue due to the presence of the nitro group, which is a known chromophore. For instance, 5-bromo-2-chloro-3-nitropyridine is a yellow crystalline powder.[3]
Melting and Boiling Points
| Analogue Compound | Melting Point (°C) | Source |
| 5-Bromo-2-chloro-3-nitropyridine | 64-69 | [3] |
| 2-Amino-6-chloro-3-nitropyridine | 195-199 | [4] |
| 6-Bromo-3-nitropyridin-2-amine | 199-202 | [5] |
| 2-Amino-5-bromo-3-nitropyridine | 210 | [6] |
Given these values, it is reasonable to predict that the melting point of this compound will be in the higher range, likely between 190°C and 220°C, due to the presence of both the amino and nitro groups which can participate in hydrogen bonding and dipole-dipole interactions. Boiling point data is not available and is likely to be very high, with decomposition probably occurring before boiling at atmospheric pressure.
Solubility Profile
No specific solubility data for the title compound was found. For similar aromatic, halogenated compounds, solubility in water is expected to be low. However, it is predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and possibly moderately soluble in alcohols and chlorinated solvents. This is a common characteristic of functionalized pyridine derivatives.[7]
pKa and Acidity/Basicity
The pKa of this compound will be influenced by several functional groups:
-
Pyridine Ring Nitrogen: The lone pair on the ring nitrogen is significantly less basic than that of pyridine itself due to the strong electron-withdrawing effects of the nitro, chloro, and bromo substituents.
-
Amino Group: The exocyclic amino group will also have its basicity reduced by the electron-withdrawing nitro group and the halogen atoms. Conversely, it can act as a very weak acid at high pH.
A precise pKa value would require experimental determination, but it is expected to be a very weak base.
Spectral Characteristics
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. While specific spectra are not available, the expected features can be predicted.
-
¹H NMR: The single aromatic proton on the pyridine ring would appear as a singlet in the aromatic region of the spectrum. The chemical shift of the amine protons would be broad and its position dependent on the solvent and concentration.
-
¹³C NMR: Five distinct signals are expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.
-
IR Spectroscopy: Characteristic vibrational bands would be expected for the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Potential Synthetic Pathways
A plausible synthetic route for this compound can be conceptualized based on established pyridine chemistry. A likely precursor would be a di-substituted aminopyridine, followed by sequential halogenation and nitration, or vice versa. One possible approach is outlined below.
Caption: Recommended workflow for safe handling of the compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat. * Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]
Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions: Store in a cool, dry, and dark place in a tightly sealed container. [5]* Atmosphere: Storage under an inert atmosphere is recommended to prevent degradation. * Incompatibilities: Keep away from strong oxidizing agents and strong acids. [8]
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals. While comprehensive experimental data on its physicochemical properties are not yet widely published, a robust profile can be predicted based on its structure and comparison with related compounds. This guide provides a foundational understanding for researchers to handle, utilize, and explore the potential of this molecule in their scientific endeavors. Further experimental characterization is warranted to fully elucidate its properties and unlock its full potential.
References
- Vertex AI Search. (n.d.). 5-Bromo-6-chloro-3-iodopyridin-2-amine. Retrieved January 23, 2026.
- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-chloro-3-nitropyridine, 98%. Retrieved January 23, 2026.
- Cynor Laboratories. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Retrieved January 23, 2026.
- SR Innovations India. (n.d.). 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. Retrieved January 23, 2026.
- Echemi. (n.d.). This compound. Retrieved January 23, 2026.
- SincereChemical. (n.d.). 5-bromo-6-methyl-3-nitropyridin-2-amine CAS#68957-50-6. Retrieved January 23, 2026.
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 23, 2026, from [Link]
- Fisher Scientific. (n.d.). eMolecules this compound | 1335057-22-1. Retrieved January 23, 2026.
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 23, 2026, from [Link]
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- Ashland. (2013, November 12).
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A Technical Guide to the Spectral Analysis of 5-Bromo-6-chloro-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its distinct electronic and structural properties, which can be thoroughly elucidated through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By dissecting the anticipated spectral features, we offer a foundational framework for the characterization and quality control of this important chemical entity.
Introduction: The Structural Imperative
The precise arrangement of substituents on the pyridine ring of this compound governs its reactivity and potential biological activity. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogen atoms, creates a unique electronic landscape. Spectroscopic analysis is, therefore, not merely a confirmatory tool but a fundamental necessity for understanding the molecule's behavior in chemical transformations and biological systems. This guide will explore the theoretical underpinnings of the spectral data, providing researchers with the necessary insights to interpret experimental results with confidence.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of the various functional groups provides a rich source of information across different analytical platforms.
solubility of 5-Bromo-6-chloro-3-nitropyridin-2-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-6-chloro-3-nitropyridin-2-amine in Organic Solvents
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds is critically dependent on its solubility in various organic solvents. Understanding the solubility profile of this compound is paramount for researchers in designing synthetic routes, developing purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive analysis of its behavior in a range of organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.
Molecular Structure and its Implications for Solubility
The solubility of an organic compound is intrinsically linked to its molecular structure.[1] The structure of this compound is characterized by a pyridine ring substituted with several functional groups, each contributing to its overall physicochemical properties.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to nonpolar interactions.
-
Amino Group (-NH₂): The primary amine group is a key feature influencing solubility. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[2][3] This group significantly enhances the compound's ability to interact with polar solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making the molecule polar. The oxygen atoms of the nitro group can act as hydrogen bond acceptors.
-
Halogen Substituents (-Br and -Cl): The bromo and chloro substituents are electronegative, contributing to the molecule's polarity. However, they are generally considered weak in forming hydrogen bonds.
-
Overall Polarity: The combination of the polar amino and nitro groups, along with the electronegative halogen atoms on the pyridine ring, results in a molecule with a significant dipole moment. This inherent polarity is a primary determinant of its solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
The Role of Solvent Polarity
Polar solvents possess a significant dipole moment and are effective at solvating polar solutes.[1] The polarity of a solvent can be quantified by its dielectric constant; a higher dielectric constant indicates a more polar solvent that is better at stabilizing charged or polar species in solution.[4] Given the polar nature of this compound, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.
The Importance of Hydrogen Bonding
The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[3] Solvents are often classified as either protic (capable of donating hydrogen bonds, e.g., alcohols) or aprotic (incapable of donating hydrogen bonds, e.g., acetone, DMSO). This compound, with its amino group, can both donate and accept hydrogen bonds. Therefore, its solubility is expected to be particularly enhanced in polar protic solvents that can engage in these strong intermolecular interactions. In polar aprotic solvents, the compound can still act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the oxygen in DMSO or acetone).
Predictive Solubility Profile of this compound
Based on the structural analysis and theoretical principles, a predictive solubility profile can be constructed. It is important to note that these are qualitative predictions, and experimental verification is essential for quantitative data.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and nitro groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents are polar and can accept hydrogen bonds from the amino group. DMSO and DMF are particularly strong solvents for polar compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant difference in polarity between the solute and these solvents results in weak intermolecular forces, leading to poor solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[5][6]
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Pipettes and syringes
-
Drying oven
-
Desiccator
Experimental Workflow
Caption: Key factors influencing the solubility of a polar molecule.
Conclusion
While no quantitative solubility data for this compound is readily available in the literature, a thorough understanding of its molecular structure and the principles of solubility allows for a robust predictive analysis. The presence of polar functional groups, particularly the hydrogen-bonding amino group, suggests that this compound will be most soluble in polar protic solvents, with moderate to good solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide should be followed. This will enable researchers to effectively utilize this compound in their synthetic and developmental endeavors.
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Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
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Title: Determination of Solubility by Gravimetric Method Source: Mustaqbal University College URL: [Link]
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A Technical Guide to the Research Applications of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Substituted Nitropyridines
Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant attention in various scientific fields due to their versatile chemical properties and wide range of biological activities. The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences its reactivity and provides a handle for further functionalization, making these compounds valuable synthons for the development of novel molecules with diverse applications.
Chemical Properties and Synthetic Strategies
The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in many natural products and synthetic compounds. The introduction of a nitro group (-NO2) profoundly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. This reactivity is central to many of the synthetic strategies employed to create a diverse library of substituted nitropyridines.
Several synthetic routes have been established for the preparation of substituted nitropyridines:
-
Nitration of Pyridines: Direct nitration of the pyridine ring can be challenging due to the deactivating effect of the ring nitrogen. However, various methods have been developed to achieve this transformation.[1][2]
-
Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the introduction of a substituent at a position vicinal to the nitro group, providing a regioselective route to otherwise difficult-to-access isomers.[3]
-
Three-Component Ring Transformations: These elegant strategies enable the construction of the substituted nitropyridine core from acyclic precursors in a single step, offering a high degree of molecular complexity in an efficient manner.[4]
-
Synthesis of Key Precursors: The synthesis of versatile building blocks, such as 2-chloro-5-nitropyridine, is crucial for the subsequent elaboration into a wide array of derivatives through nucleophilic substitution reactions.[5][6][7][8][9]
Overview of Research Applications
The unique chemical features of substituted nitropyridines have translated into a broad spectrum of applications, making them a focal point of research in several disciplines:
-
Medicinal Chemistry: As a cornerstone of their application, substituted nitropyridines have been extensively investigated as anticancer, antimicrobial, antiviral, and antiparasitic agents.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
-
Materials Science: Their electronic and optical properties have been harnessed in the development of advanced materials, including organic light-emitting diodes (OLEDs) and corrosion inhibitors.[31][32][33][34][35][36][37][38]
-
Agricultural Science: Certain substituted nitropyridines have shown promise as herbicides and insecticides, highlighting their potential role in crop protection.
Part 2: Applications in Medicinal Chemistry
The structural diversity and tunable electronic properties of substituted nitropyridines make them privileged scaffolds in drug discovery. The nitro group can act as a key pharmacophore or be readily converted to other functional groups, allowing for the fine-tuning of biological activity.
Anticancer Agents
A significant body of research has focused on the development of substituted nitropyridines as potent anticancer agents.[10][11][13][16][18][20][23][24][30]
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, cause DNA damage, and inhibit the function of key enzymes and proteins involved in cancer cell proliferation and survival.[10][13][16][20]
Signaling Pathways: Substituted nitropyridines have been shown to modulate various signaling pathways critical for cancer progression. A generalized representation of their impact on cancer cell signaling is depicted below.
Caption: Generalized mechanism of anticancer action for substituted nitropyridines.
Quantitative Data: The in vitro anticancer activity of representative substituted nitropyridines is summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinethione Derivative | HCT-116 (Colon) | 0.8 | |
| Pyridinethione Derivative | HepG-2 (Liver) | 1.2 | |
| Thienopyridine Derivative | MCF-7 (Breast) | 2.5 | |
| Makaluvamine Analog | A549 (Lung) | 0.5 | [10] |
| 5-Nitrofuran-Thiazolidinone | MCF-7 (Breast) | 3.1 | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of substituted nitropyridines on cancer cell lines.[13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Agents
Substituted nitropyridines have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][17][19][25][27]
Mechanism of Action: The antimicrobial mechanism of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.
Quantitative Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-based Azomethine | E. coli | 12.5 | [16] |
| Pyridine-based Azomethine | S. aureus | 6.25 | [16] |
| Nitroxoline Mannich Base | C. albicans | 3.12 | [27] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.[39][40][41][42][43]
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[42]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[41]
Antiviral Agents
The development of novel antiviral agents is a critical area of research, and substituted nitropyridines have emerged as a promising class of compounds with activity against various viruses, including influenza and HIV.[15][21][22][29]
Mechanism of Action: The antiviral activity of these compounds can be attributed to their ability to inhibit key viral enzymes, such as RNA-dependent RNA polymerase, or to interfere with viral replication processes.[15] For example, certain polycyclic pyridone derivatives have been shown to significantly reduce the M2 RNA and protein expression of the influenza A virus.[15]
Antiparasitic Agents
Substituted nitropyridines have also demonstrated efficacy against various parasitic organisms, offering potential new avenues for the treatment of parasitic diseases.[14][26][28]
Activity: These compounds have shown activity against parasites such as Giardia lamblia, the causative agent of giardiasis, and Trichomonas vaginalis, which causes trichomoniasis.[14][26][28] The nitro group is often a key feature for antiparasitic activity, similar to its role in antimicrobial agents.
Part 3: Applications in Materials Science
The unique electronic and photophysical properties of substituted nitropyridines have led to their exploration in the field of materials science, particularly in the development of advanced electronic and protective materials.
Organic Light-Emitting Diodes (OLEDs)
Substituted nitropyridines and their derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), which are a key technology for displays and solid-state lighting.[31][34][36][37][38]
Role in OLEDs: These compounds can function as either the light-emitting layer or as host materials for guest emitters in the emissive layer of an OLED device.[31][36] Their performance is dictated by their photoluminescent properties, charge transport characteristics, and thermal stability. The efficiency of OLEDs can be limited by complex device design and fabrication, and research is ongoing to develop new materials to overcome these challenges.[31][36]
Corrosion Inhibitors
The ability of substituted nitropyridines to adsorb onto metal surfaces has made them effective corrosion inhibitors, particularly for protecting steel in acidic environments.[32][33][35]
Mechanism of Inhibition: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can donate lone pairs of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film that inhibits the corrosion process. The efficiency of inhibition is dependent on the specific substituents on the pyridine ring, which can influence the electron density and adsorption characteristics of the molecule.
Quantitative Data: The performance of substituted nitropyridines as corrosion inhibitors is typically evaluated by measuring their inhibition efficiency.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 4-aminopyridine | N80 steel | 0.5 M HCl | >90 | [32] |
| 4-mercaptopyridine | N80 steel | 0.5 M HCl | >95 | [32] |
| Pyridine-carbamide | Carbon steel | 1 M HCl | 97.1 |
Part 4: Applications in Agricultural Science
The biological activity of substituted nitropyridines extends to the agricultural sector, where they have been investigated for their potential as active ingredients in crop protection products.
Herbicides and Insecticides
Certain substituted nitropyridine derivatives have exhibited herbicidal and insecticidal properties, making them candidates for the development of new agrochemicals. Further research is needed to identify specific compounds with high efficacy and favorable environmental profiles.
Part 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of substituted nitropyridines, offering a practical guide for researchers in the field.
Synthesis of 2-chloro-5-nitropyridine
This protocol describes a common method for the synthesis of the versatile intermediate, 2-chloro-5-nitropyridine, from 2-hydroxy-5-nitropyridine.[5][6][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitropyridine.
-
Chlorinating Agent: Carefully add a chlorinating reagent such as phosphorus oxychloride (POCl3) or a mixture of PCl5 and POCl3.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
General Procedure for In Vitro Anticancer Activity Screening (MTT Assay)
A detailed protocol for the MTT assay is provided in Section 2.1.
General Procedure for Determination of Minimum Inhibitory Concentration (MIC)
A detailed protocol for the determination of MIC by broth microdilution is provided in Section 2.2.
Part 6: Conclusion and Future Outlook
Substituted nitropyridines represent a versatile and highly valuable class of compounds with a wide array of potential research applications. Their rich chemistry allows for the synthesis of diverse derivatives with tunable properties, making them attractive candidates for drug discovery, materials science, and agrochemical research. The continued exploration of their synthesis and biological activities is expected to lead to the development of novel and innovative solutions in these fields. Future research will likely focus on elucidating detailed mechanisms of action, optimizing structure-activity relationships, and developing more efficient and sustainable synthetic methodologies. The translation of these promising research findings into tangible applications holds significant potential for addressing pressing challenges in human health, technology, and agriculture.
Part 7: References
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Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. Journal of Medicinal Chemistry, 2021 , 64 (19), 14564–14580. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 2023 , 28 (21), 7306. [Link]
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Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 2023 , 16 (3), 1143-1147. [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 2022 , 24 (2), 514–518. [Link]
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New pyridine‐based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Archiv der Pharmazie, 2024 , e2300411. [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 2024 , 29 (23), 5258. [Link]
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Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Polymers, 2023 , 15 (1), 185. [Link]
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Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 2016 , 59 (10), 4677–4690. [Link]
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Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Molecules, 2023 , 28 (1), 323. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2016 , 8 (8), 1-8. [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 2020 , 25 (18), 4153. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 2018 , 23 (11), 2993. [Link]
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Effect of The Lipophilic Parameter (Log P) On The Anti-Parasitic Activity of Imidazo (1,2-A) Pyridine Derivatives. Medicinal Chemistry Research, 2012 , 21, 415-420. [Link]
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Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 2021 , 24 (3), 1-8. [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP, 2022 . [Link]
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Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Tianjin University, 2010 . [Link]
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Antibacterial and antifungal activities of nitroxoline Mannich bases. European Journal of Medicinal Chemistry, 2001 , 36 (4), 335-343. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG, 2023 . [Link]
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Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Materials & Interfaces, 2024 , 16 (2), 2688–2698. [Link]
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Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society, 2000 , 122 (23), 5679–5680. [Link]
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Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 2017 , 350 (1-2). [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 2020 , 25 (1), 167. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Pharmaceutical Research International, 2021 , 130-143. [Link]
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A Technical Guide to the Strategic Synthesis of Novel Heterocyclic Compounds from 5-Bromo-6-chloro-3-nitropyridin-2-amine
Abstract
In the landscape of modern medicinal chemistry and drug development, the demand for novel heterocyclic scaffolds with tunable physicochemical properties is insatiable. These structures form the core of a vast majority of pharmaceuticals.[1] 5-Bromo-6-chloro-3-nitropyridin-2-amine has emerged as a preeminent starting material, a molecular "Swiss Army knife," endowed with a unique constellation of functional groups. Its true synthetic power lies in the differential reactivity of its two halogen atoms and the strategic placement of its nitro and amine moieties, which serve as latent functionalities for subsequent cyclization reactions. This guide provides an in-depth exploration of the chemical logic and field-proven methodologies for leveraging this versatile building block to construct high-value fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines.
The Molecular Blueprint: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its distinct reactive sites, each of which can be addressed with high selectivity under the appropriate conditions.
-
C5-Bromine vs. C6-Chlorine: The cornerstone of this molecule's strategic value is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the C-Cl bond, a principle rooted in bond dissociation energies (C-Cl > C-Br).[2] This allows for a sequential and controlled functionalization, first at the C5 position, leaving the C6-chloro intact for a subsequent, often more forcing, coupling reaction.[3]
-
C3-Nitro and C2-Amine: This vicinal arrangement is a classic precursor for the formation of a fused five-membered ring. Reductive cyclization of the nitro group to a primary amine generates a 1,2-diamine system, which is primed for condensation with a variety of synthons to build fused imidazole or pyrazole rings.[4]
Below is a diagram illustrating the strategic functionalization handles on the core molecule.
Caption: Strategic reactive sites on the core molecule.
Sequential Cross-Coupling: A Two-Act Synthetic Play
The ability to perform selective, sequential cross-coupling reactions is paramount for building molecular complexity in a controlled manner. This approach allows for the introduction of distinct functionalities at the C5 and C6 positions.
Act I: Suzuki-Miyaura Coupling at the C5-Position
The first transformation targets the more labile C-Br bond. The Suzuki-Miyaura reaction is the method of choice for forming a new carbon-carbon bond, typically introducing an aryl or heteroaryl substituent.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ.[5] The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps.[6]
-
Base: A base, such as K₃PO₄ or Cs₂CO₃, is not merely a proton scavenger. It is mechanistically required to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that facilitates the transmetalation step with the palladium complex.[7][8]
-
Solvent: A mixed solvent system, often 1,4-dioxane and water, is commonly employed.[5] The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[9]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).[5]
-
Heat the reaction mixture to 85-95 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid (R-B(OH)₂) | Typical Yield (%) |
| Phenylboronic acid | 85-95 |
| 4-Methoxyphenylboronic acid | 88-96 |
| 4-Fluorophenylboronic acid | 82-90 |
| Thiophen-2-ylboronic acid | 75-85 |
| (Yields are representative and may vary based on specific conditions and scale) |
Act II: Buchwald-Hartwig Amination at the C6-Position
With the C5 position functionalized, the C6-chloro group can be targeted for C-N bond formation. The Buchwald-Hartwig amination is the premier method for this transformation.[10][11] It typically requires a different ligand set and sometimes higher temperatures than the initial Suzuki coupling, underscoring the lower reactivity of the C-Cl bond.[3]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium(II) acetate/Xantphos system is highly effective for coupling with chloro-substrates.[3] Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle," which is known to promote the difficult reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often used. Its high solubility in organic solvents and its ability to deprotonate the amine nucleophile without competing side reactions are critical.
-
Catalyst Load: Reactions involving less reactive aryl chlorides often require a higher catalyst loading (e.g., 10 mol %) compared to their bromo counterparts to achieve efficient conversion.[3]
-
To a dried reaction tube, add the C5-functionalized 6-chloro-3-nitropyridin-2-amine derivative (1.0 eq), palladium(II) acetate (0.10 eq), and Xantphos (0.15 eq).
-
Add cesium carbonate (2.5 eq).
-
Seal the tube, and evacuate and backfill with Argon.
-
Add the amine nucleophile (1.5 eq) followed by degassed toluene.
-
Heat the mixture to 100-110 °C in a sealed tube until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Constructing Fused Heterocyclic Scaffolds
Following selective functionalization at C5 and C6, the nitro and amine groups become the focus for constructing medicinally relevant fused ring systems. The key first step is the selective reduction of the nitro group.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine core is a purine isostere found in numerous biologically active molecules.[12] Its synthesis from our functionalized pyridine involves creating a 2,3-diaminopyridine intermediate, followed by cyclization.
Synthetic Strategy:
-
Nitro Reduction: The C3-nitro group is reduced to an amine using standard conditions like hydrogenation with Pd/C or reduction with SnCl₂ or Fe/HCl. This creates the crucial 2,3-diaminopyridine intermediate.
-
Cyclization: The resulting diamine is condensed with a one-carbon synthon. Using a carboxylic acid (with a coupling agent) or an aldehyde (followed by oxidation) will install a substituent at the C2 position of the newly formed imidazole ring.[4]
Caption: Workflow for the synthesis of Imidazo[4,5-b]pyridines.
-
Reduction: Dissolve the 2-amino-3-nitropyridine derivative (1.0 eq) in ethanol or ethyl acetate. Add SnCl₂·2H₂O (5.0 eq) and heat to 70 °C. Alternatively, subject the solution to hydrogenation (H₂, balloon) in the presence of 10% Pd/C. Monitor until the nitro group is fully reduced.
-
Workup: If using SnCl₂, quench the reaction by carefully adding aqueous NaHCO₃ solution until the pH is ~8, then extract with ethyl acetate. If using hydrogenation, filter the reaction through Celite. Concentrate the organic solution to obtain the crude 2,3-diaminopyridine intermediate, which is often used directly in the next step.
-
Cyclization: Dissolve the crude diamine in a suitable solvent. Add the desired aldehyde (1.1 eq) and an oxidant like NaHSO₃, or add a carboxylic acid (1.1 eq) and a peptide coupling agent (e.g., HATU). Heat as required to drive the cyclization and dehydration.
-
Final Purification: After completion, perform an appropriate aqueous workup and purify the final imidazo[4,5-b]pyridine product by chromatography or recrystallization.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in drug discovery, known for a wide range of biological activities including kinase inhibition.[13][14][15][16] The synthesis from an aminopyridine precursor typically involves diazotization followed by an intramolecular cyclization.
Synthetic Strategy:
-
Nitro Reduction: As before, the nitro group is reduced to an amine to generate the 2,3-diaminopyridine.
-
Diazotization & Cyclization: The C2-amino group (derived from the original C2-amine) is selectively diazotized using nitrous acid (generated in situ from NaNO₂ and acid).[17] The resulting diazonium salt is unstable and undergoes intramolecular electrophilic attack onto the C3-amine, leading to the formation of the fused pyrazole ring after tautomerization.
-
Reduction: Generate the 2,3-diaminopyridine intermediate from the 2-amino-3-nitropyridine starting material as described in Protocol 3, Step 1.
-
Diazotization: Dissolve the crude diamine in an aqueous acidic solution (e.g., 6M HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.[18]
-
Stir the reaction at 0-5 °C for 1 hour after the addition is complete.
-
Allow the reaction to warm to room temperature. The cyclization often occurs spontaneously. Gentle heating may be required to ensure full conversion.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the final pyrazolo[3,4-b]pyridine product by column chromatography.
Conclusion and Future Outlook
This compound is not merely a chemical reagent; it is a platform for innovation. The orthogonal reactivity of its functional groups provides a logical and robust framework for the synthesis of diverse and complex heterocyclic libraries. The sequential palladium-catalyzed cross-coupling reactions at C5 and C6, followed by the strategic cyclization of the C2/C3 amino/nitro pair, constitute a powerful and modular approach to novel chemical entities. This guide has outlined the core principles and validated protocols that empower researchers in drug discovery and materials science to unlock the full potential of this exceptional building block, paving the way for the next generation of high-value compounds.
References
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Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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Boll, E. et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]
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Abdel-Sattar, E. A. et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]
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Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]
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ResearchGate (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. ResearchGate. Available at: [Link]
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Thomson, P. F. et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed Central. Available at: [Link]
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Borbane, D. et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Al-wsayeel, A. S. et al. (2022). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
MDPI (n.d.). Palladium-Catalyzed Reactions. MDPI. Available at: [Link]
-
Thomson, P. F. et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Rosenberg, A. J. et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]
-
Chebanov, V. A. et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Sławiński, J. (2020). Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Al-Ostath, A. I. et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Dubina, T. F. et al. (2022). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Chemistry LibreTexts (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts (2022). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
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- 18. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Strategic Utility of 5-Bromo-6-chloro-3-nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 5-Bromo-6-chloro-3-nitropyridin-2-amine has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern, featuring two distinct halogen atoms for selective functionalization, a nitro group for electronic modulation and further transformation, and an amino group for directing reactivity and providing a key interaction point, offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
This compound possesses a unique combination of functional groups that underpin its utility in synthetic and medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyridine ring itself activates the chloro and bromo substituents towards nucleophilic aromatic substitution (SNAr). Crucially, the differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, a key advantage in the construction of complex molecular architectures. The amino group, in addition to its potential for derivatization, can influence the regioselectivity of reactions and serve as a critical hydrogen bond donor in ligand-receptor interactions.
Synthetic Utility: A Gateway to Diverse Scaffolds
The strategic positioning of reactive sites on the this compound core enables a wide range of chemical transformations. The following sections detail key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing field-proven protocols for their execution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[1] In the context of this compound, this reaction is typically employed for the selective functionalization at the more reactive C-Br bond at position 5.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is critical for achieving high yields and selectivity. The catalyst and ligand combination dictates the efficiency of the catalytic cycle, while the base is essential for the transmetalation step.[2] The solvent system must be capable of dissolving both the organic and inorganic reagents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-methylpyridin-3-amine (a structural analog) [3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
Note: Yields are based on the specified literature for a closely related substrate and serve as a general guideline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[4] This reaction allows for the introduction of a diverse range of primary and secondary amines at either the C5 or C6 position of the pyridine ring, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive under milder conditions.
Causality Behind Experimental Choices: The choice of palladium precatalyst and ligand is crucial for the efficiency of the amination reaction.[5] Bulky electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.5 equivalents)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.5 eq).
-
Add anhydrous, degassed toluene.
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eMolecules this compound | 1335057-22-1 | MFCD20230539 | Fisher Scientific [fishersci.com]
- 5. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines [mdpi.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromo-6-chloro-3-nitropyridin-2-amine for Drug Discovery Scaffolds
Abstract
5-Bromo-6-chloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its electron-deficient pyridine core, activated by a potent nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive technical guide to understanding and performing regioselective SNAr reactions on this substrate. We will delve into the mechanistic principles governing the reaction's regioselectivity, present detailed, field-tested protocols for substitution with various nucleophiles (amines, alcohols, and thiols), and offer practical insights for troubleshooting and optimization. The methodologies described herein are designed to empower researchers to efficiently generate diverse libraries of novel pyridine derivatives for screening and lead optimization.
The Principle of SNAr on the Pyridine Core: Understanding Reactivity and Regioselectivity
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-poor aromatic systems like pyridine.[1] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of the leaving group.
In the case of this compound, the pyridine ring is strongly activated towards nucleophilic attack by the concerted electron-withdrawing effects of:
-
The ring nitrogen atom.
-
The powerful nitro group (-NO₂) at the C3 position.
These features dramatically lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to attack by nucleophiles.[3]
The Decisive Role of Substituents in Directing Regioselectivity
The substrate possesses two potential leaving groups: a chloro group at C6 and a bromo group at C5. The regioselectivity of the SNAr reaction is dictated by the electronic environment of these two positions.
-
Activation by the Nitro Group: The nitro group at C3 is ortho to the C2-amino and C4 positions and para to the C6 position. Its strong -M (mesomeric) and -I (inductive) effects are most effectively relayed to the ortho and para positions. This makes the C6 position significantly more electron-deficient and, therefore, more electrophilic than the C5 position.
-
Influence of the Amino Group: The amino group at C2 is an electron-donating group (+M effect), which partially deactivates the positions ortho and para to it (C3 and C6). However, the activating effect of the nitro group at the para (C6) position is overwhelmingly dominant.
-
Leaving Group Ability: In SNAr reactions on activated rings, the bond cleavage step is not typically the rate-determining step.[4] Instead, the rate is governed by the initial nucleophilic attack. While bromide is generally a better leaving group than chloride in many substitution reactions (like SN1/SN2), in SNAr, the reactivity is primarily governed by the electrophilicity of the carbon atom. The C-X bond strength difference (C-Cl > C-Br) is less critical than the stability of the Meisenheimer intermediate. The attack at C6 is kinetically favored due to superior stabilization of the resulting intermediate by the para-nitro group.
Therefore, nucleophilic attack will occur preferentially at the C6 position , leading to the selective displacement of the chloride ion.
Caption: SNAr mechanism on this compound.
Experimental Protocols for Regioselective SNAr Reactions
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary depending on the specific nucleophile used.
Safety Precaution: this compound is a potential irritant.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 2.1: N-Arylation with Amine Nucleophiles
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq.)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or ACN)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.5 eq.).
-
Purge the flask with an inert atmosphere (N₂ or Argon).
-
Add the anhydrous solvent (e.g., DMF) to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.2 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, washing with cold water and then a non-polar solvent like hexane to remove non-polar impurities.
-
Purify the crude product by recrystallization (e.g., from Ethanol/water) or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2.2: O-Arylation with Alcohol/Phenol Nucleophiles
This protocol requires a stronger base to deprotonate the alcohol or phenol nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Alcohol or phenol nucleophile (1.2 - 2.0 eq.)
-
Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, Dioxane)
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq.) and anhydrous solvent (e.g., THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Transfer the solution of the pyridine substrate to the flask containing the nucleophile via cannula.
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.3: S-Arylation with Thiol Nucleophiles
Thiols are potent nucleophiles and often react under milder conditions.
Materials:
-
This compound (1.0 eq.)
-
Thiol nucleophile (1.1 - 1.2 eq.)
-
Mild base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq.)
-
Solvent (e.g., Ethanol, DMF, ACN)
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent (e.g., Ethanol) in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 2.0 eq.) and the thiol (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C). Thiols are generally very reactive, and reactions can be complete in 1-6 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Summary and Troubleshooting
The choice of conditions can be tailored based on the nucleophile's reactivity.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Aliphatic Amines | K₂CO₃, DIPEA | DMF, NMP | 80 - 120 | 6 - 18 | Very reactive; may not require high temperatures. |
| Aromatic Amines | Cs₂CO₃, K₂CO₃ | Dioxane, DMF | 100 - 140 | 12 - 24 | Less nucleophilic; requires more forcing conditions. |
| Alcohols | NaH, KHMDS | THF, DMF | 60 - 100 | 8 - 24 | Requires strong base to form the alkoxide. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 18 | More acidic than alcohols; a carbonate base is often sufficient. |
| Thiols | K₂CO₃, Et₃N | EtOH, ACN | 25 - 60 | 1 - 6 | Highly nucleophilic; reactions are often rapid at RT. |
Troubleshooting Guide:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., switching from ACN to DMF or DMSO), or employing a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).
-
Side Reactions: The presence of the free amine at C2 can sometimes compete as a nucleophile, leading to dimerization, especially at high temperatures. Ensure a sufficient excess of the external nucleophile is used.
-
Difficult Purification: If the product is highly polar, consider using reverse-phase chromatography. If the product co-elutes with starting material, ensure the reaction has gone to completion.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. The pronounced electrophilicity of the C6 position, driven by the powerful para-nitro group, allows for highly regioselective nucleophilic aromatic substitution reactions. By understanding the underlying electronic principles and utilizing the robust protocols provided, researchers can efficiently access a wide range of C6-functionalized 2-aminopyridine derivatives, paving the way for new discoveries in drug development and materials science.
References
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. Available at: [Link]
-
Taylor, R. D., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. Available at: [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
-
Pearson Education. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
Schuller, M., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. Available at: [Link]
-
Save My Exams. (2025). Reactivity of the Halogens. Available at: [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Nikitin, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ECSOC-24. Available at: [Link]
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. 1335057-22-1|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Nitro Groups on Nitropyridines
Introduction: The Strategic Importance of Aminopyridines
The transformation of nitropyridines to their corresponding aminopyridines is a cornerstone of synthetic chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. Aminopyridines serve as critical building blocks for a vast array of complex molecules, and the efficiency and selectivity of the nitro group reduction are paramount to the overall success of the synthetic endeavor. The pyridine nucleus, with its electron-deficient nature, can influence the reactivity of the nitro group and other functionalities within the molecule, necessitating a careful selection of reduction methodology. This guide provides an in-depth analysis of common and effective experimental procedures for this pivotal transformation, offering detailed protocols and insights into the rationale behind procedural choices to empower researchers in their synthetic pursuits.
Choosing the Right Path: A Comparative Overview of Reduction Strategies
The selection of an appropriate reduction method is contingent upon several factors, including the substrate's functional group tolerance, the desired level of chemoselectivity, scalability, and safety considerations. Below is a comparative analysis of the most prevalent techniques for the reduction of nitropyridines.
| Reduction Method | Reducing Agent/System | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C; H₂, Raney Ni | High yields, clean reaction, catalyst can often be recycled.[1] | Potential for over-reduction or reduction of other functional groups (e.g., halides, alkenes).[1] Requires specialized hydrogenation equipment.[2] | Raney Ni is often preferred for substrates with halogen substituents to avoid dehalogenation.[1] |
| Metal-Mediated Reduction | Fe/HCl; SnCl₂/HCl | Cost-effective, good for substrates with other reducible groups.[1] High chemoselectivity. | Often requires stoichiometric amounts of metal, leading to significant waste. Work-up can be challenging due to the formation of metal salts. | The acidic conditions may not be suitable for acid-labile functional groups. |
| Transfer Hydrogenation | Formic acid/Pd; Hydrazine/FeCl₃ | Avoids the use of high-pressure hydrogen gas.[3] Often highly chemoselective.[3][4] | Can require elevated temperatures. The hydrogen donor can sometimes introduce byproducts. | Formic acid is a safe and effective hydrogen donor.[3][5] |
| Dissolving Metal Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild reaction conditions, good functional group tolerance.[6][7] Inexpensive and safe reagent.[6] | Can generate significant inorganic waste. | Particularly useful for substrates sensitive to acidic or strongly basic conditions. |
Visualizing the Transformation: A Generalized Reaction Scheme
The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This process is a six-electron reduction.
Caption: Generalized workflow for the reduction of a nitropyridine to an aminopyridine.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing the reduction of nitropyridines using various established methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and highly efficient method for nitro group reduction.[1] Palladium on carbon is a common catalyst for this transformation.
Rationale: This method leverages the catalytic activity of palladium to facilitate the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water. It is often a very clean reaction with high yields.
Materials and Reagents:
-
Nitropyridine substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitropyridine substrate in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.
-
Purify the product by crystallization or column chromatography as needed.
Caption: Step-by-step workflow for catalytic hydrogenation of nitropyridines.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride in acidic media is a classic and reliable method for the reduction of aromatic nitro groups.[8][9]
Rationale: Tin(II) is a mild reducing agent that, in the presence of a proton source like hydrochloric acid, can selectively reduce the nitro group without affecting many other functional groups.[10][11] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group.
Materials and Reagents:
-
Nitropyridine substrate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the nitropyridine substrate and ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution of the nitropyridine. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.[12]
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with the extraction solvent.
-
Alternatively, extract the aqueous slurry with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aminopyridine.
-
Purify by column chromatography or crystallization if necessary.
Protocol 3: Transfer Hydrogenation using Formic Acid
Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using pressurized hydrogen gas.[3] Formic acid is a commonly used hydrogen donor in the presence of a palladium catalyst.[3][4][5]
Rationale: In this process, formic acid decomposes on the surface of the palladium catalyst to provide hydrogen in situ, which then reduces the nitro group. This method is often highly chemoselective and avoids the need for specialized high-pressure equipment.[3]
Materials and Reagents:
-
Nitropyridine substrate
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol or Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the nitropyridine substrate and 10% Pd/C in methanol or ethanol.
-
To this stirred suspension, add formic acid (typically 5-10 equivalents) dropwise. The reaction may be exothermic.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and carefully neutralize any remaining formic acid by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aminopyridine.
-
Purify as required.
Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is an inexpensive and effective reducing agent for aromatic nitro compounds, particularly for substrates that are sensitive to catalytic hydrogenation or strongly acidic conditions.[6][7][13]
Rationale: Sodium dithionite is a powerful reducing agent in aqueous solutions. The reaction mechanism involves electron transfer from the dithionite ion to the nitro group.[13]
Materials and Reagents:
-
Nitropyridine substrate
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the nitropyridine substrate in a mixture of DCM (or THF) and water in a round-bottom flask.
-
Add sodium dithionite (typically 3-5 equivalents) portion-wise to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with additional portions of DCM or THF.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aminopyridine by crystallization or column chromatography.
Conclusion: A Versatile Toolkit for Amine Synthesis
The reduction of nitropyridines is a fundamental transformation with broad applicability. The choice of method should be guided by a thorough understanding of the substrate's properties and the desired outcome. The protocols detailed herein provide a robust starting point for researchers and drug development professionals. By carefully considering the rationale behind each procedure, scientists can confidently select and optimize the ideal conditions for their specific synthetic challenges, paving the way for the efficient and successful synthesis of valuable aminopyridine derivatives.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Lejarazo Gómez Eva F., Santos Santos Elvira, & Suarez Torres Sara. (n.d.).
-
ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a].... Retrieved from [Link]
-
Wikipedia. (2023, December 29). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Bobbitt, K. L., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 24-28.
-
ResearchGate. (n.d.). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
- RSC Publishing. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Advances, 4(83), 44237-44242.
-
Chemistry Stack Exchange. (n.d.). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
- Materials Advances (RSC Publishing). (2024). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
-
PubMed Central (PMC). (n.d.). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
- Green Chemistry (RSC Publishing). (2016). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 18(10), 2995-3001.
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- ACS Publications. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
-
Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
- RSC Publishing. (2016). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Catalysis Science & Technology, 6(16), 6393-6399.
- MDPI. (2019). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts.
-
Semantic Scholar. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
- RSC Publishing. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Dalton Transactions, 48(31), 11843-11851.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
Application Note: Analytical Strategies for Monitoring Reactions of 5-Bromo-6-chloro-3-nitropyridin-2-amine
Introduction
5-Bromo-6-chloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, renders the pyridine ring susceptible to a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The precise monitoring of these reactions is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. This application note provides a comprehensive guide to the analytical methods and protocols for monitoring reactions involving this compound, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 1335057-22-1 | [1][2] |
| Molecular Formula | C₅H₃BrClN₃O₂ | [1][2] |
| Molecular Weight | 252.45 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Common Reaction Classes and Monitoring Rationale
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, enhanced by the nitro group, and the presence of two distinct halogen leaving groups. This makes it a versatile building block for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine and bromine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. Reactions with amines, alkoxides, and other nucleophiles are common.[3] Monitoring these reactions is crucial to determine the rate of consumption of the starting material and the formation of the substituted product, as well as to identify any potential side products arising from reaction at different positions or decomposition.
Suzuki-Miyaura Cross-Coupling
The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[4][5] Monitoring these reactions is essential for tracking the consumption of the starting material, the formation of the desired coupled product, and potential byproducts from homo-coupling or catalyst degradation.
Analytical Methodologies
A multi-faceted analytical approach is recommended for the comprehensive monitoring of reactions involving this compound. The primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic methods for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for monitoring the progress of reactions involving this compound and its derivatives due to their polarity and thermal lability.
Protocol 1: RP-HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a specific method for your reaction mixture.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Recommended Column: A C18 stationary phase is a good initial choice. For improved peak shape and separation, a column with low silanol activity, such as the Newcrom R1, is recommended.[6]
-
Dimensions: 4.6 x 150 mm, 5 µm particle size (for HPLC) or sub-2 µm for UPLC applications.
-
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. For non-MS applications, 0.1% Phosphoric Acid can be used.[6][7]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Rationale: The acidic modifier improves peak shape and suppresses the ionization of the amine functionality. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale and Optimization Notes |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and desired run time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5-10 µL | Dependent on sample concentration. |
| Detection Wavelength | 254 nm and 330 nm | Monitor at multiple wavelengths to ensure detection of all components. The nitro-aromatic system should have strong absorbance in the UV region. A DAD is highly recommended to assess peak purity. |
| Gradient Elution | 10-90% B over 15 min | This initial gradient will help to elute a wide range of components. The gradient can be optimized to improve the resolution of key components (starting material, product, and impurities). |
4. Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10-20 µL) at specified time points.
-
Dilute the quenched aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile that is miscible with the reaction solvent) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the column from particulate matter.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any internal standard by retention time.
-
Calculate the percentage conversion of the starting material and the formation of the product over time by comparing the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for identifying byproducts and confirming the mass of the product. However, the thermal stability of the compound and its derivatives must be considered.
-
Thermal Stability: Nitro-containing compounds can be thermally labile. It is crucial to use a low injection port temperature and a temperature program that does not cause on-column degradation.
-
Derivatization: The primary amine group may lead to poor peak shape. Derivatization to a less polar and more volatile analog (e.g., by silylation or acylation) can improve chromatographic performance.
Protocol 2: GC-MS Method for Byproduct Identification
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
2. GC Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale and Optimization Notes |
| Injector Temperature | 250 °C | Start with a lower temperature and increase cautiously to avoid degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | |
| Oven Program | Initial temp: 100 °C, hold for 1 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. | This program can be adjusted based on the volatility of the analytes. |
| Transfer Line Temp | 280 °C |
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
4. Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If derivatization is necessary, dissolve the residue in a suitable solvent and treat with a derivatizing agent (e.g., BSTFA for silylation) according to standard protocols.
Spectroscopic Monitoring
In-situ or at-line spectroscopic methods can provide real-time reaction monitoring capabilities.
-
UV-Vis Spectroscopy: The extended conjugation and the presence of the nitro group in this compound and its likely products will result in distinct UV-Vis spectra. Monitoring the change in absorbance at a specific wavelength can provide a kinetic profile of the reaction.
-
NMR Spectroscopy: For reactions with clean conversions, ¹H or ¹⁹F NMR (if a fluorine-containing reagent is used) can be an excellent tool for monitoring the disappearance of starting material and the appearance of product signals in real-time.[8]
Visualizations
Workflow for Analytical Method Selection
Caption: Step-by-step workflow for reaction monitoring sample preparation and analysis.
Conclusion
The effective monitoring of reactions involving this compound is achievable through the systematic application of chromatographic and spectroscopic techniques. RP-HPLC stands out as the primary tool for quantitative analysis, offering robustness and versatility. GC-MS serves as a valuable complementary technique for structural confirmation and byproduct identification, provided that thermal stability is carefully considered. The protocols and insights provided in this application note offer a solid foundation for developing and implementing reliable analytical methods to support the synthesis and development of novel chemical entities derived from this important building block.
References
- Alam, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
-
SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
- Szymański, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2294.
- Šačkus, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48(1), 134-143.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(3), 269-275.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
-
SIELC Technologies. (2018). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. synchem.de [synchem.de]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]
- 7. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]
- 8. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-chloro-3-nitropyridin-2-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-6-chloro-3-nitropyridin-2-amine. This crucial intermediate is synthesized via the electrophilic nitration of 2-amino-5-bromo-6-chloropyridine. While the reaction appears straightforward, achieving high yield and purity requires careful control over reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.
The primary reaction involves the nitration of a substituted pyridine, a class of heteroarenes that can be challenging to functionalize due to the electron-deficient nature of the pyridine ring[1]. However, the presence of the activating amino group facilitates the electrophilic substitution. The key to success lies in precisely managing the nitrating agent and reaction conditions to favor the desired 3-nitro isomer and prevent side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction yield is consistently low or I'm isolating unreacted starting material. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors related to the reaction's kinetics and thermodynamics.
-
Insufficient Nitrating Agent Activity: The nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), must be potent enough to generate the nitronium ion (NO₂⁺) electrophile.
-
Causality: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺. If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the equilibrium concentration of NO₂⁺ will be too low for efficient nitration.
-
Solution:
-
Use Fresh, High-Purity Acids: Always use concentrated (98%) sulfuric acid and fuming (≥90%) or concentrated (70%) nitric acid.
-
Optimize Acid Ratio: A study on the mixed-acid nitration of a similar compound, 2-amino-5-chloropyridine, demonstrated that optimizing the ratio of nitric acid to the substrate and the overall acid concentration (D.V.S.) significantly improves yield[2][3]. Start with a well-established ratio, such as a 1.04 nitric ratio, and adjust as needed[3].
-
Order of Addition: Prepare the nitrating mixture (also known as mixed acid) first by slowly adding nitric acid to chilled sulfuric acid. Then, add the 2-amino-5-bromo-6-chloropyridine substrate to this pre-mixed acid[3]. This ensures the immediate availability of the nitronium ion.
-
-
-
Sub-optimal Reaction Temperature: Temperature control is critical for both reaction rate and selectivity.
-
Causality: Nitration is an exothermic process. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. If it's too high, side reactions such as oxidation and the formation of undesired isomers or dinitro products can occur.
-
Solution:
-
Maintain Low Temperature: The reaction should be performed at a reduced temperature, typically between 0°C and 5°C, using an ice-salt bath.
-
Slow, Controlled Addition: Add the substrate to the mixed acid slowly and portion-wise (if solid) or dropwise (if in solution) to allow for effective heat dissipation and to maintain the target temperature range.
-
-
-
Formation of a Non-reactive Intermediate: The exocyclic amino group can be nitrated to form a nitramine intermediate (2-nitramino-5-bromo-6-chloropyridine).
-
Causality: At low temperatures, the formation of the N-nitro compound (nitramine) can be a kinetic product[4]. This intermediate may not efficiently rearrange to the desired C-nitro product under the initial reaction conditions.
-
Solution: After the initial addition at low temperature, a carefully controlled, slight increase in temperature (e.g., allowing the reaction to slowly warm to room temperature or gentle heating to 40-50°C) can promote the acid-catalyzed rearrangement of the nitramine to the thermodynamically favored ring-nitrated products[4]. Monitor the reaction progress carefully during this phase.
-
Question 2: My final product is contaminated with impurities, leading to a low melting point and difficult purification. What are these impurities and how can I avoid them?
Answer: Impurity generation is often linked to reaction selectivity and work-up procedures.
-
Isomeric Impurities: While the 3-position is strongly favored, small amounts of other isomers can form.
-
Causality: The directing effects of the substituents (ortho, para-directing amino group vs. meta-directing pyridinium nitrogen under acidic conditions) determine the position of nitration. While the 2-amino group strongly directs to the 3- and 5-positions, the 5-position is blocked by bromine. The 3-position is therefore the primary target. However, harsh conditions can reduce selectivity.
-
Solution: Adhering strictly to the optimized temperature (0-5°C) and using the correct stoichiometry of the nitrating agent minimizes the formation of isomers.
-
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material or product, often presenting as dark, tarry substances.
-
Causality: High temperatures or an excessive amount of nitric acid can cause unwanted oxidation of the electron-rich aminopyridine ring.
-
Solution:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed 10°C during the addition phase.
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
-
-
Residual Acids from Work-up: Incomplete neutralization during the work-up can leave acidic residues that co-precipitate with the product.
-
Causality: The reaction is quenched by pouring it onto ice, followed by neutralization. If the pH is not carefully adjusted, the product may not fully precipitate or may be contaminated.
-
Solution:
-
Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat.
-
Controlled Neutralization: Use a base like aqueous ammonia or sodium carbonate solution to slowly neutralize the mixture. Monitor the pH and aim for a final pH of 7-8 to ensure complete precipitation of the amine product.
-
-
Purification Strategy: The crude product, which appears as yellow needles, can be effectively purified.
-
Recrystallization: Recrystallizing the crude solid from a suitable solvent like ethyl methyl ketone or ethanol is often sufficient to achieve high purity (m.p. ~210°C)[5].
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction? A: You are working with a highly corrosive and oxidizing nitrating mixture.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and acid-resistant gloves[6].
-
Fume Hood: All operations must be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors[6][7].
-
Handling Acids: When preparing the mixed acid, always add nitric acid to sulfuric acid slowly , never the other way around, while cooling in an ice bath. When quenching or diluting, always add the acid mixture to water/ice , not vice-versa, to manage the highly exothermic reaction[6][7].
-
Violent Reactions: Nitric acid can react violently with many organic compounds, reducing agents, and bases[6]. Ensure your reaction vessel is clean and free of incompatible materials.
Q2: What is the expected purity and melting point of the final product? A: The purified product, this compound, should be a yellow to orange crystalline powder. A purity of >97% is achievable, with a melting point in the range of 207-212°C. A significantly lower or broader melting point range indicates the presence of impurities.
Q3: Can I use other nitrating agents? A: While the H₂SO₄/HNO₃ system is standard, other reagents can be used for nitrating pyridines, such as nitric acid in trifluoroacetic anhydride[8][9]. However, for this specific substituted pyridine, the mixed acid system is well-documented and provides good results when optimized[2][3]. Alternative methods may require substantial redevelopment.
Q4: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the more polar product. The disappearance of the starting material spot indicates reaction completion. For more precise monitoring, LC-MS can be used to track the consumption of starting material and the formation of the product mass.
Optimized Experimental Protocol
This protocol is based on established methods for nitrating similar aminopyridines[2][3].
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-amino-5-bromo-6-chloropyridine | 208.45 | 10.0 | 2.08 g | Starting Material |
| Sulfuric Acid (98%) | 98.08 | - | 10 mL | Use fresh, concentrated acid |
| Nitric Acid (70%) | 63.01 | 10.5 | ~0.94 mL | Use 1.05 equivalents |
| Crushed Ice | - | - | ~100 g | For quenching |
| Ammonium Hydroxide (28-30%) | - | - | As needed | For neutralization |
| Ethyl Methyl Ketone | - | - | As needed | Recrystallization solvent |
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly, add 0.94 mL (10.5 mmol) of nitric acid dropwise to the cold sulfuric acid. Maintain the temperature below 10°C throughout the addition. Stir the resulting mixed acid at 0°C for 15 minutes.
-
Substrate Addition: To the cold nitrating mixture, add 2.08 g (10.0 mmol) of 2-amino-5-bromo-6-chloropyridine in small portions over 30 minutes. Use a powder funnel for easy addition. Ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.
-
Optional Rearrangement Step: After 1 hour, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up & Quenching: In a separate beaker, prepare a slurry of ~100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.
-
Neutralization: Cool the slurry in an ice bath and slowly add concentrated ammonium hydroxide solution until the pH of the mixture is approximately 7-8.
-
Isolation: Isolate the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol to aid in drying.
-
Drying & Purification: Dry the crude product under vacuum. The expected crude yield should be high. For purification, recrystallize the solid from hot ethyl methyl ketone to obtain pure this compound as yellow crystals[5].
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. Retrieved from [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1959). Digital Commons @ NJIT. Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2021). ACS Publications. Retrieved from [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. (2020). Google Patents.
-
MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group. Retrieved from [Link] Harbour.com/wp-content/uploads/2023/04/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Retrieved from [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1959). Digital Commons @ NJIT. Retrieved from [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). RSC Publishing. Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ResearchGate. Retrieved from [Link]
-
New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2018). Sci-Hub. Retrieved from [Link]
-
Nitric acid - Incident management. (n.d.). GOV.UK. Retrieved from [Link]
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (2005). Google Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Bromo-6-chloro-3-nitropyridin-2-amine
Welcome to the technical support center for the purification of 5-bromo-6-chloro-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this crucial chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step solution.
Question 1: My recrystallization attempt resulted in oiling out of the product instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solute is highly impure or when the cooling process is too rapid, not allowing sufficient time for crystal lattice formation. The high concentration of impurities can depress the melting point of the solute, leading to the formation of a supercooled liquid.
Causality and Solution Workflow:
-
Problem Identification: The compound separates as an oil upon cooling.
-
Primary Cause: The solvent is likely too nonpolar for the compound at lower temperatures, or the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil dissolves completely.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.
-
Solvent System Modification: If slow cooling doesn't resolve the issue, consider a mixed solvent system. A good starting point for a related compound, 2-amino-5-bromo-3-nitropyridine, is recrystallization from ethyl methyl ketone[1]. For a mixed solvent system, dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Question 2: I'm performing column chromatography on silica gel, but my compound is either not eluting or is giving very broad, tailing peaks. What is the issue?
Answer:
This is a frequent challenge when purifying basic compounds like pyridin-2-amines on acidic silica gel. The lone pair of electrons on the nitrogen atom of the pyridine ring and the amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in poor separation and recovery.
Scientific Rationale and Protocol Adjustment:
-
Acid-Base Interaction: The basic amine is protonated by the acidic silica gel, leading to strong binding.
-
Solution: To mitigate this, you can either use a less acidic stationary phase or modify the mobile phase to reduce the interaction.
Recommended Protocol Adjustments:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1% by volume).[3] The basic modifier will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better elution.
-
Solvent Selection: Common solvent systems for pyridine derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[4][5] You may need to screen different solvent systems to find the optimal separation.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been "deactivated" by treatment with water or a base.
-
Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is generally more suitable for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
-
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for column chromatography of basic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common route to similar compounds involves the nitration and halogenation of a pyridine precursor.[6][7] Therefore, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 2-amino-6-chloropyridine or other intermediates.
-
Isomeric Byproducts: Positional isomers formed during the nitration or halogenation steps. For instance, the nitro group could be at a different position on the pyridine ring.
-
Over- or Under-halogenated Species: Compounds with either an additional halogen atom or lacking one of the halogens.
-
Hydrolysis Products: If the reaction conditions are not strictly anhydrous, hydrolysis of the chloro group to a hydroxyl group is possible.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: Based on the structure (a polar aromatic amine with halogen and nitro substituents), a moderately polar solvent is a good starting point. For a closely related compound, 2-amino-5-bromo-3-nitropyridine, recrystallization from ethyl methyl ketone has been reported to yield pure product.[1]
Other solvent systems to consider for screening include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Mixed Solvents: A combination of a more polar solvent (like ethanol or acetone) with a less polar solvent (like hexanes or heptane) can be effective. A general approach is to dissolve the crude material in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent until turbidity is observed.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities are common in nitrated aromatic compounds.
-
Activated Charcoal (Carbon) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: If the colored impurities have different polarities from your product, they can be separated by column chromatography.
Q4: What are the key safety precautions I should take when handling and purifying this compound?
A4: While a specific safety data sheet (SDS) for this exact compound may not be readily available, related compounds with nitro and halogen substituents are often classified as hazardous.[8][9] Therefore, it is crucial to handle this compound with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[9]
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Methyl Ketone)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethyl methyl ketone to just cover the solid.
-
Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent boils.
-
Continue adding small portions of hot ethyl methyl ketone until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexanes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution:
-
Start with a low polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution). A common gradient is from 0% to 50% ethyl acetate in hexanes.
-
Crucially, add 0.5% triethylamine to both the hexanes and the ethyl acetate to prevent peak tailing. [3]
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Purification Technique | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethyl methyl ketone, Ethanol, Acetonitrile, Isopropanol, or mixed solvents (e.g., Ethanol/Hexanes) | Ensure slow cooling to prevent oiling out. Use activated charcoal for colored impurities. |
| Column Chromatography | Stationary Phase: Silica Gel or Neutral/Basic AluminaMobile Phase: Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Crucial: Add 0.1-1% triethylamine to the eluent to prevent peak tailing of the basic amine. |
Purification Decision Tree
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Bromo-2-chloro-3-nitropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. 1335057-22-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Poor Regioselectivity in Nitropyridine Reactions
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in the electrophilic nitration of pyridine and its derivatives. Here, we will dissect common experimental issues, provide validated protocols for achieving high regioselectivity, and answer frequently asked questions to deepen your understanding of the underlying chemical principles.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify and solve your experimental hurdles.
Question 1: My direct nitration of pyridine with mixed acid (HNO₃/H₂SO₄) is giving me very low yields and a mixture of isomers. How can I selectively synthesize 3-nitropyridine?
Answer:
This is a classic and well-documented challenge in pyridine chemistry. The core of the problem lies in the electronic nature of the pyridine ring.
-
Causality: Under strong acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium cation.[1] This cation is severely deactivated towards electrophilic aromatic substitution (EAS), making the reaction sluggish and requiring harsh conditions.[1][2] The deactivation is so strong that pyridine undergoes nitration at a rate estimated to be 10²² times slower than benzene.[1] What little product is formed is predominantly the 3-isomer because the C-3 position (meta) is the least deactivated position.
-
Troubleshooting & Recommended Solution: Direct nitration is rarely the preferred method for synthesizing 3-nitropyridine due to its inefficiency.[1] A more reliable and higher-yielding modern approach involves the formation of an N-nitropyridinium intermediate, which then rearranges.
A notable method developed by Bakke involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in a suitable solvent like liquid SO₂ to form an N-nitropyridinium salt.[1] This intermediate, upon treatment with aqueous sulfite or bisulfite, undergoes a rearrangement, proposed to be a[1] sigmatropic shift, to selectively yield 3-nitropyridine.[1] This method avoids the harsh conditions of mixed acid and provides good yields of the desired meta-product.[1] Some N-nitropyridinium salts can isomerize to 3-nitropyridines when treated with aqueous sulfide, a strategy that is particularly useful for pyridines with electron-withdrawing substituents.[3]
Question 2: I need to synthesize 4-nitropyridine, but my attempts at direct nitration are failing. What is the standard, reliable method?
Answer:
Targeting the C-4 position requires a different strategy that circumvents the deactivating nature of the pyridinium ion and actively directs the electrophile to the desired position.
-
Causality: As explained above, direct nitration is disfavored. To achieve C-4 selectivity, you must first electronically modify the pyridine ring to favor substitution at the C-2 and C-4 positions.
-
Troubleshooting & Recommended Solution: The most effective and widely adopted strategy is the Pyridine N-Oxide Method .[2][4] This two-step process involves:
-
N-Oxidation: Pyridine is first oxidized to pyridine N-oxide. This is a crucial step because the N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic attack.
-
Nitration: The pyridine N-oxide is then nitrated, typically with a mixture of nitric and sulfuric acid.[4][5] The reaction proceeds smoothly and with high regioselectivity to yield 4-nitropyridine N-oxide.
-
Deoxygenation: The final step is the removal of the N-oxide group. This is typically achieved by reduction with a reagent like phosphorus trichloride (PCl₃) to yield the final 4-nitropyridine product.[4][6]
This method is highly reliable, scalable, and avoids the formation of the 2-nitro isomer, making it the gold standard for 4-nitropyridine synthesis.[4]
-
Question 3: I am trying to nitrate a substituted pyridine, and the regioselectivity is not what I predicted based on standard EAS rules. What am I missing?
Answer:
The interplay between the directing effects of the pyridine nitrogen and existing substituents can be complex. The reaction conditions, particularly the acidity, play a pivotal role.
-
Causality: The outcome depends on whether the pyridine nitrogen is protonated.
-
Under strongly acidic conditions: The pyridinium ion forms, and its powerful deactivating effect will dominate. Nitration will be directed meta to the nitrogen (C-3 or C-5), and the existing substituent's directing effect will be secondary.
-
Under less acidic or neutral conditions: The pyridine nitrogen's lone pair can participate in resonance. The directing effects of both the nitrogen and the substituent must be considered. For example, an activating group at C-3 would direct an incoming electrophile to C-2 and C-4, but the inherent deactivation of these positions by the pyridine nitrogen often leads to complex product mixtures.
-
-
Troubleshooting & Recommended Solution:
-
Analyze Substituent Effects: Carefully consider the electronic properties of your substituent. Is it activating or deactivating? Ortho-, para-, or meta-directing?
-
Control Acidity: If possible, try reaction conditions that avoid strong acids to prevent pyridinium formation. However, most nitrating agents require acidic conditions.
-
Consider Advanced Strategies: For complex substituted pyridines, direct nitration is often not viable. You should consider alternative strategies like:
-
Directed Ortho-Metalation (DoM): If you have a suitable directing metalation group (DMG) like an amide or carbamate on the pyridine ring, you can use a strong base (e.g., n-BuLi, LDA) to selectively deprotonate the ortho position.[7][8][9] The resulting lithiated species can then be quenched with an electrophilic nitrating agent. This provides exquisite regiocontrol.[9]
-
Halogenation/Debromination: In some cases, a sequence of introducing blocking groups, such as halogens, followed by nitration and then removal of the blocking group can achieve the desired regiochemistry.[2] For instance, 3-nitropyridine can be obtained by nitrating 2,6-dibromopyridine and then debrominating the product.[2]
-
-
Strategic Decision-Making Flowchart
To assist in selecting the optimal synthetic strategy, the following flowchart outlines a decision-making process based on your target nitropyridine isomer.
Caption: Decision flowchart for selecting a nitration strategy.
In-Depth Protocols
Here we provide detailed, step-by-step methodologies for the most reliable procedures discussed.
Protocol 1: Selective Synthesis of 4-Nitropyridine via the N-Oxide Route
This two-step protocol is the most robust method for obtaining 4-nitropyridine with high purity and yield.[4]
Step A: Nitration of Pyridine N-Oxide
-
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Fuming Nitric Acid (HNO₃, ~3.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5-6 equiv by volume relative to HNO₃)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
-
-
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid with stirring.[5] Allow the mixture to cool.
-
Reaction Setup: In a three-neck flask equipped with a thermometer, addition funnel, and reflux condenser, add pyridine N-oxide.[5] Heat the flask to approximately 60°C.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the pyridine N-oxide via the addition funnel.[5] Maintain the internal temperature, which may initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for several hours (e.g., 3 hours), monitoring the reaction by TLC or LC-MS if possible.[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker.[5]
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium carbonate solution in portions until the pH is 7-8. Be cautious as this will cause significant foaming (CO₂ evolution).[5]
-
Isolation: A yellow solid, 4-nitropyridine N-oxide, will precipitate. Collect the solid by vacuum filtration. The crude product can be purified by washing with acetone to remove inorganic salts, followed by recrystallization from acetone if necessary.[5]
-
Step B: Deoxygenation of 4-Nitropyridine N-Oxide
-
Materials:
-
4-Nitropyridine N-oxide (from Step A)
-
Phosphorus Trichloride (PCl₃, ~1.5-2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)[6]
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: Dissolve the 4-nitropyridine N-oxide in an appropriate anhydrous solvent in a flask equipped with a stirrer and addition funnel.
-
Addition of PCl₃: Cool the solution and add phosphorus trichloride dropwise. The reaction is often exothermic.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) until the reaction is complete (monitor by TLC or LC-MS).[6]
-
Work-up: Cool the mixture, add water, and then neutralize by adding solid sodium carbonate until the solution is alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloroethane, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitropyridine.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine N-oxide an activating group for electrophilic substitution? The oxygen atom in the N-oxide can donate electron density into the pyridine ring via resonance. This increases the electron density specifically at the ortho (C-2, C-6) and para (C-4) positions, making them more susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). This effect overcomes the inductive electron withdrawal of the N-O bond.
Q2: Are there any modern, catalytic methods for the regioselective nitration of pyridines? Research into catalytic C-H functionalization is an active area. While traditional methods remain workhorses, novel strategies are emerging. For instance, some methods employ a dearomatization-rearomatization strategy, which can enable meta-nitration of pyridines under mild, catalyst-free, radical conditions.[10] This approach can be particularly useful for the late-stage functionalization of complex molecules.[10] However, these methods may not be as broadly applicable or high-yielding as the classic N-oxide route for specific isomers.
Q3: What safety precautions should I take during nitration reactions? Nitration reactions, especially with mixed acids, are highly exothermic and can be dangerous if not controlled properly.
-
Always work in a certified chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Always add reagents slowly and with efficient cooling (ice bath) to control the reaction temperature.
-
Be aware that nitrated organic compounds can be energetic or explosive. Handle the products with care. The use of continuous flow reactors can minimize the accumulation of hazardous intermediates and improve safety for larger-scale syntheses.[4]
References
-
Ram, V. J., Sethi, A., Nath, M., & Pratap, R. (2019). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Mąkosza, M., & Podraza, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Maji, R., & Kumar, S. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Anonymous. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
Bakke, J. M., Ranes, E., & Riha, J. (2001). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Anonymous. (2010). Process for preparation of nitropyridine derivatives.
-
Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
-
Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. ACS Publications. [Link]
-
Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]
- Anonymous. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
-
Maji, R., & Kumar, S. (2020). Directed metalation of pyridine through deprotonation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. University of Liverpool. [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
-
ChemistryViews. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews. [Link]
-
Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
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Boger, D. L., & Coleman, R. S. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC - NIH. [Link]
-
Bakke, J. M., & Ranes, E. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
den Hertog, H. J., & Overhoff, J. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
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MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-6-chloro-3-nitropyridin-2-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-6-chloro-3-nitropyridin-2-amine. This critical intermediate is synthesized via the electrophilic nitration of 2-amino-5-bromo-6-chloropyridine. While the reaction appears straightforward, its success hinges on precise control over reaction parameters to navigate a landscape of potential side reactions. This guide is structured as a series of frequently asked questions (FAQs) to address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting FAQs: Navigating Common Synthesis Challenges
This section addresses the most common problems observed during the nitration process. Each question is followed by an analysis of potential causes and actionable troubleshooting steps.
Q1: My reaction yield is low, and analysis shows a significant amount of unreacted starting material. What is causing the incomplete conversion?
A1: Potential Causes & Solutions
Low conversion is typically linked to insufficient electrophile strength or deactivation of the nitrating agent. The reaction relies on the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.
-
Cause 1: Inadequate Nitrating Agent Activity: The concentration and ratio of the mixed acid (HNO₃/H₂SO₄) are critical. Sulfuric acid serves to protonate nitric acid, facilitating the loss of a water molecule to generate the nitronium ion.[1][2] If the sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or the ratio is incorrect, the equilibrium concentration of the nitronium ion will be too low for efficient reaction with the electron-deficient pyridine ring.
-
Cause 2: Reaction Temperature Too Low: While low temperatures are necessary to control side reactions, excessively cold conditions (< 0°C) can slow the rate of the desired reaction to a crawl, leading to incomplete conversion within a practical timeframe.
Troubleshooting Protocol:
-
Verify Acid Quality: Use fresh, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. If fuming nitric acid is unavailable, ensure the concentrated nitric acid used is as anhydrous as possible.
-
Optimize Acid Ratio: A common starting point is a 1:4 or 1:5 volume ratio of nitric acid to sulfuric acid. Ensure the 2-amino-5-bromo-6-chloropyridine is completely dissolved in the sulfuric acid before the dropwise addition of nitric acid.
-
Controlled Temperature Adjustment: Maintain the reaction temperature strictly between 0-5°C.[3] This range is optimal for promoting the C-nitration while minimizing the formation of the kinetic N-nitroamine product and preventing thermal decomposition.
-
Increase Reaction Time: If conversion is still low after optimizing other parameters, consider extending the reaction time. Monitor the reaction's progress using a suitable technique like TLC or LC-MS to determine the point of maximum conversion.
Q2: I've isolated a major byproduct that is soluble in dilute sodium carbonate solution. What is this impurity and how can I prevent it?
A2: Identification and Mitigation of N-Nitramine Formation
This observation strongly points to the formation of 6-bromo-5-chloro-2-(nitroamino)pyridine . The exocyclic amino group can be nitrated, forming an N-nitroamine intermediate. This species is acidic and will dissolve in a mild base.[4]
Mechanistic Insight: The nitration of 2-aminopyridine derivatives can occur at two sites: the exocyclic nitrogen (N-nitration) or an activated carbon on the ring (C-nitration).
-
N-Nitration (Kinetic Product): Attack at the amino group is often faster and favored at very low temperatures, forming the N-nitroamine.[4]
-
C-Nitration (Thermodynamic Product): The desired product, this compound, is the more stable thermodynamic product. The N-nitroamine intermediate can rearrange to the C-nitro product in hot sulfuric acid.[4][5]
If the rearrangement is incomplete, the N-nitroamine will persist as a major impurity.
Troubleshooting Protocol:
-
Temperature Control is Paramount: Adding the nitrating mixture at temperatures below 0°C can favor the initial formation of the N-nitroamine. Ensure the temperature is maintained within the 0-5°C range to facilitate the in-situ rearrangement to the C-nitro product.
-
Post-Addition Heating (Optional & Cautious): If N-nitroamine formation is persistent, a carefully controlled, slight increase in temperature after the initial nitration can promote the rearrangement. After the addition of nitric acid is complete, allow the mixture to stir at 0-5°C for an hour, then let it slowly warm to 10-15°C and hold for a short period (e.g., 30-60 minutes), monitoring closely by TLC. Caution: This can increase the risk of decomposition if not controlled carefully.
-
Quenching Strategy: Ensure the reaction is quenched by pouring it onto a large amount of crushed ice. This rapid dilution and cooling helps to precipitate the desired C-nitro product while keeping some impurities, including any remaining N-nitroamine, in the acidic aqueous solution.
Q3: My product analysis (NMR/LC-MS) shows the presence of multiple isomers. How can I improve the regioselectivity for the desired 3-nitro product?
A3: Understanding and Controlling Directing Group Effects
The formation of isomers other than the 3-nitro product is a direct consequence of competing directing effects on the pyridine ring. The -NH₂ group is a powerful ortho, para-director, activating the 3 and 5 positions. The pre-existing bromine at the 5-position is a crucial strategic element to block that site and direct nitration to the 3-position.[5][6]
-
Cause 1: Impure Starting Material: If the starting material, 2-amino-5-bromo-6-chloropyridine, is contaminated with 2-amino-6-chloropyridine (lacking the 5-bromo substituent), nitration will also occur at the 5-position, leading to 6-chloro-5-nitro-pyridin-2-amine as a significant impurity.
-
Cause 2: Extreme Reaction Conditions: While less common for this specific substrate, extremely harsh conditions (e.g., very high temperatures, use of oleum) could potentially lead to side reactions like halogen scrambling or the formation of dinitro products, though the ring is generally too deactivated for easy dinitration.[7]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before beginning the synthesis, confirm the purity of your 2-amino-5-bromo-6-chloropyridine via ¹H NMR, LC-MS, and melting point analysis. If significant impurities are detected, repurification (e.g., recrystallization) is essential.
-
Adhere to Optimized Conditions: Avoid "pushing" the reaction with excessive temperatures or overly aggressive nitrating agents. The conditions outlined in Q1 and Q2 are designed to maximize selectivity for the C3 position.
-
Purification: The desired this compound product can often be purified from its isomers by careful recrystallization, for example from ethyl methyl ketone or ethanol.[6]
Proactive Strategies for a Successful Synthesis
To prevent the issues detailed above, adopt the following best practices for your synthesis workflow.
| Parameter | Standard Condition | Rationale & Key Insight |
| Reagent Quality | Conc. H₂SO₄ (98%), Fuming HNO₃ (>90%) | Maximizes the formation of the essential NO₂⁺ electrophile.[2] |
| Reaction Temperature | 0–5 °C | Optimal balance: fast enough for C-nitration, slow enough to minimize N-nitration and decomposition.[3] |
| Order of Addition | Substrate dissolved in H₂SO₄, then slow, dropwise addition of HNO₃ | Ensures the substrate is fully protonated and ready for electrophilic attack, while maintaining temperature control. |
| Work-up | Pouring reaction mixture onto crushed ice | Rapidly quenches the reaction and precipitates the product, minimizing byproduct solubility. |
| Monitoring | TLC or LC-MS | Allows for real-time tracking of starting material consumption and product formation to avoid unnecessarily long reaction times. |
Visualizing the Reaction Landscape
Understanding the relationship between the desired reaction and its primary side reaction is key to troubleshooting.
Caption: Key reaction pathways and influencing factors.
Detailed Experimental Protocol
This protocol is a representative procedure. Scientists should always perform their own risk assessment and optimization.
Synthesis of this compound
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 20.8 g (0.1 mol) of 2-amino-5-bromo-6-chloropyridine in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.
-
Nitration: Cool the solution back down to 0°C. Prepare a nitrating mixture by slowly adding 20 mL of fuming nitric acid (>90%) to 80 mL of concentrated sulfuric acid (98%) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the substrate solution over 1-2 hours, maintaining the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Quenching: Prepare a large beaker with 1 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Dry the crude product under vacuum. The reported melting point for the pure compound is around 210°C.[6] If necessary, recrystallize the product from a suitable solvent like ethyl methyl ketone to obtain the final, high-purity compound.[6]
Caption: Step-by-step experimental workflow diagram.
References
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]
-
Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]
-
Structural and Theoretical Studies of 2-amino-3-nitropyridine. (2016). ResearchGate. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2011). ResearchGate. Available at: [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). Semantic Scholar. Available at: [Link]
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.
- Production of 2-amino-3-nitropyridine. (1994). Google Patents.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PubMed. Available at: [Link]
-
2,3-diaminopyridine. (1955). Organic Syntheses. Available at: [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1957). NJIT Digital Commons. Available at: [Link]
-
2-Amino-3-Nitropyridine Supplier & Manufacturer in China. (n.d.). Pipzine Chemicals. Available at: [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2007). ARKIVOC. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Available at: [Link]
- Process for the preparation of 2-amino-5-nitrothiazole. (1981). Google Patents.
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2015). International Journal of Scientific Study. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1983). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Preparation method of 2-amino-5-bromopyridine. (2015). Patsnap.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2020). MDPI. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Navigating the Reactivity of 5-Bromo-6-chloro-3-nitropyridin-2-amine: A Guide to Stability and Troubleshooting
From the desk of the Senior Application Scientist: Welcome to our dedicated technical support center for 5-Bromo-6-chloro-3-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth insights and practical guidance to anticipate and address stability challenges, ensuring the success of your reactions.
The unique arrangement of functionalities on the pyridine core—a nucleophilic amino group, two distinct halogens, and a strongly electron-withdrawing nitro group—renders this compound a powerful synthon. However, this complex interplay of electronic and steric factors also presents potential stability issues under various reaction conditions. This guide is structured in a question-and-answer format to directly address the common challenges and frequently asked questions we receive from the field.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is governed by the electronic nature of the substituted pyridine ring. The key factors are:
-
Electron-Deficient Ring: The nitro group, along with the inherent electron-deficient nature of the pyridine ring, makes the aromatic system susceptible to nucleophilic attack.
-
Leaving Groups: The presence of two good leaving groups, bromide and chloride, at positions ortho and para to the activating nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions.
-
Amino Group Reactivity: The 2-amino group can act as a nucleophile or a directing group in metal-catalyzed cross-coupling reactions. Its basicity can also play a role in reaction compatibility.
-
Steric Hindrance: The substituents at positions 2, 5, and 6 create a sterically hindered environment that can influence reaction rates and regioselectivity.
Q2: How does pH affect the stability of the compound?
A2:
-
Basic Conditions: The compound is particularly sensitive to basic conditions, especially in the presence of strong nucleophiles. The electron-withdrawing nitro group activates the positions occupied by the halogens for SNAr. Strong bases can promote deprotonation of the amino group, which can further complicate reactions.
-
Acidic Conditions: While generally more stable under acidic conditions, protonation of the pyridine nitrogen and the amino group can alter the electronic properties of the ring, potentially affecting its reactivity in subsequent steps. Strong acidic conditions at elevated temperatures should be used with caution as they can lead to hydrolysis or other degradation pathways.
Q3: Is the compound sensitive to heat or light?
A3:
-
Photostability: Nitroaromatic compounds can be light-sensitive. To prevent potential photodegradation, it is best practice to store the compound in a dark place and to protect reaction mixtures from direct light.[2][3][4]
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are frequently employed to functionalize this pyridine core. However, several challenges can arise.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
-
Potential Cause 1: Catalyst Inhibition. The 2-amino group and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired reductive elimination and minimize catalyst inhibition.
-
Protecting Group: Consider temporary protection of the 2-amino group as an amide (e.g., pivaloyl or Boc) to prevent its interference with the catalyst.[5] This can be particularly useful if the amino group is not desired in the final product.
-
-
-
Potential Cause 2: Protodeborylation of the Boronic Acid/Ester. Basic conditions required for the Suzuki coupling can lead to the degradation of the boronic acid partner.
-
Troubleshooting:
-
Base Selection: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.
-
Anhydrous Conditions: Ensure anhydrous reaction conditions to minimize protodeborylation.
-
-
-
Potential Cause 3: Competitive Reactivity of Halogens. The reactivity order for oxidative addition to palladium is generally I > Br > Cl.[6] In this molecule, the C-Br bond is expected to be more reactive than the C-Cl bond.
-
Troubleshooting:
-
Selective Coupling: To achieve selective coupling at the bromine position, use a palladium catalyst system known for its selectivity (e.g., Pd(PPh₃)₄) and carefully control the stoichiometry of the coupling partners.
-
Double Coupling: If coupling at both positions is desired, a more active catalyst system and an excess of the boronic acid and base may be required.
-
-
Issue 2: Side Reactions and Impurity Formation in Buchwald-Hartwig Amination
-
Potential Cause 1: Nucleophilic Aromatic Substitution (SNAr) by the Amine Nucleophile. Strong amine nucleophiles under basic conditions can directly displace the chloro or bromo substituent without palladium catalysis, especially at elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Keep the reaction temperature as low as possible to favor the palladium-catalyzed pathway over the uncatalyzed SNAr.
-
Base Strength: Use a non-nucleophilic, sterically hindered base (e.g., LHMDS, K₃PO₄) to minimize direct nucleophilic attack.
-
-
-
Potential Cause 2: Reduction of the Nitro Group. Some palladium catalyst systems, especially under hydrogenation conditions (which are not typical for Buchwald-Hartwig but can occur with certain hydride sources), can reduce the nitro group to an amino group.[7][8][9][10]
-
Troubleshooting:
-
Catalyst Choice: Select a catalyst system that is less prone to facilitating nitro group reduction.
-
Reaction Monitoring: Carefully monitor the reaction for the formation of the reduced byproduct by LC-MS.
-
-
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound a good substrate for SNAr.
Issue: Lack of Regioselectivity between the Bromo and Chloro Positions
-
Potential Cause: Similar Reactivity of Halogens. While the C-Br bond is generally more labile, the electronic activation by the nitro group at both the ortho (C-Cl) and para (C-Br) positions can lead to a mixture of products.[6] The outcome can be influenced by the nature of the nucleophile and the reaction conditions.
-
Troubleshooting:
-
Hard and Soft Nucleophiles (HSAB Theory): Softer nucleophiles (e.g., thiols) may preferentially attack the position with the softer leaving group (bromide). Harder nucleophiles (e.g., alkoxides) may show less selectivity or favor the more electronically activated position.
-
Temperature Control: Lowering the reaction temperature may enhance the inherent selectivity between the two halogens.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions.
-
-
Expected Reactivity in SNAr
Caption: Potential sites of nucleophilic attack.
Data Summary and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN₃O₂ | [1][2][7][11] |
| Molecular Weight | 252.45 g/mol | [2][7][11] |
| Appearance | Solid | [1][7] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [1][2][3][4] |
Protocol: General Procedure for Suzuki-Miyaura Coupling at the 5-Bromo Position
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 - 1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 - 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).[5] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Khan, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14386–14397.
- Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2354–2364.
-
The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
-
Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]
-
MDPI. (2023). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Retrieved from [Link]
- Google Patents. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Google Patents. (1987). Process for the preparation of substituted pyridines.
-
European Patent Office. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Organic Chemistry Research. (2022). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-bromo-3-chloropyridine. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 1335057-22-1 Name: this compound. Retrieved from [Link]
Sources
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- 2. 1335057-22-1|this compound|BLD Pharm [bldpharm.com]
- 3. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 68957-50-6|5-Bromo-6-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
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- 7. This compound | CymitQuimica [cymitquimica.com]
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Technical Support Center: Suzuki Coupling with Bromochloropyridines
A Senior Application Scientist's Guide to Navigating Chemoselectivity and Maximizing Yield
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with dihalogenated pyridine systems, specifically bromochloropyridines. The selective functionalization of these substrates presents a unique set of challenges, primarily centered on achieving chemoselectivity. This resource provides in-depth, field-tested answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern success or failure in your experiments.
The Core Challenge: Chemoselectivity in Dihalopyridines
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. The reaction typically involves three key steps in its catalytic cycle: oxidative addition of an organic halide to a Palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][2][3]
When using a substrate with two different halogen atoms, such as a bromochloropyridine, the primary challenge is to selectively activate one C-X bond over the other. The success of this selective coupling hinges on the difference in bond dissociation energies and the corresponding activation energies for the oxidative addition step. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.[4] Therefore, under carefully controlled conditions, selective coupling at the bromine-bearing position is achievable.[5] However, overly harsh conditions or a poorly chosen catalyst system can easily lead to a loss of selectivity, yielding a mixture of mono- and di-coupled products.
// Input/Output Nodes ArX [label="Bromochloropyridine (Ar-X)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Boronic [label="Boronic Acid/Ester (R'-B(OR)₂)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
ArX -> OA_Complex; Boronic -> Trans_Complex; Base -> Trans_Complex; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is not selective. I'm getting a mixture of products from both C-Br and C-Cl coupling. How can I improve selectivity for the C-Br bond?
A: This is the most common issue when working with bromochloropyridines. Loss of selectivity occurs when the reaction conditions are harsh enough to overcome the higher activation energy barrier for C-Cl bond cleavage. The key is to fine-tune your parameters to exclusively favor the more facile C-Br oxidative addition.
Causality and Strategic Solutions:
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst's ligand sphere are paramount. Highly active catalysts designed for activating robust C-Cl bonds will naturally be unselective here.
-
Expert Insight: Opt for palladium precatalysts paired with electron-rich, bulky monophosphine ligands. Ligands like SPhos or RuPhos can promote the oxidative addition of C-Br at lower temperatures while being less effective at activating the C-Cl bond.[6] The bulk of the ligand can also create steric hindrance that disfavors the approach to the more sterically encumbered position on the pyridine ring, which can be a factor in some isomers.
-
-
Temperature Management: Heat is a primary driver of non-selective reactions. Oxidative addition is the rate-determining step, and adding thermal energy will eventually provide enough energy to initiate C-Cl activation.
-
Expert Insight: Begin your optimization at a low temperature (e.g., 40-60 °C) and monitor the reaction progress. Only increase the temperature incrementally if the conversion is too slow. Many selective couplings can be achieved at or slightly above room temperature with the right catalyst system.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow accumulation of the di-coupled byproduct.
-
Expert Insight: Monitor your reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Once the consumption of the starting material plateaus and the desired mono-coupled product is maximized, work up the reaction to prevent over-reaction.
-
| Parameter | Recommendation for High C-Br Selectivity | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable sources of Palladium. |
| Ligand | SPhos, RuPhos, other bulky Buchwald ligands | Electron-rich and sterically hindered, favors C-Br activation at lower temperatures.[6][7] |
| Temperature | Start at 40-60 °C, increase only if necessary | Minimizes energy input to avoid overcoming the C-Cl activation barrier. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong, non-nucleophilic bases are generally effective and minimize side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic solvents are standard; a small amount of water is often necessary for the transmetalation step. |
Q2: I have very low or no conversion of my bromochloropyridine. What are the likely causes?
A: Complete reaction failure or low conversion typically points to a fundamental problem with the catalyst's activity or the integrity of your reagents.
Causality and Strategic Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. If your reaction mixture turns into a black suspension (palladium black), your catalyst has likely crashed out of the solution and is no longer active.[8]
-
Expert Insight: Rigorous degassing of your solvent and reaction vessel is non-negotiable. Use a robust technique like freeze-pump-thaw or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[2]
-
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. The phosphine ligand typically serves as the reductant, but this process can be inefficient if the ligand is not suitable or if inhibiting impurities are present.
-
Expert Insight: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable as it bypasses the in situ reduction step. Ensure your ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphine ligands).
-
-
Boronic Acid/Ester Instability: Pyridyl compounds can be challenging partners in Suzuki couplings due to their electron-deficient nature, which can make the corresponding boron reagents less stable and slower to transmetalate.[6] Protodeborylation—the cleavage of the C-B bond—is a common decomposition pathway.
Q3: My boronic acid/ester is decomposing, leading to homocoupling byproducts and low yield. How can I mitigate this?
A: This is a classic Suzuki coupling problem, exacerbated by the electronic properties of heteroaromatic systems. The primary culprits are protodeborylation and oxidative homocoupling.
Causality and Strategic Solutions:
-
Protodeborylation: This is the reaction of the organoboron compound with a proton source, replacing the boron moiety with a hydrogen atom. Water is the most common proton source, and the reaction is often accelerated by the base.
-
Expert Insight:
-
Switch to a More Stable Boron Reagent: As mentioned, boronic pinacol esters (Bpin) are a significant improvement over boronic acids. For extremely sensitive substrates, consider using MIDA boronates or potassium trifluoroborate salts, which offer even greater stability.[6][7]
-
Base Selection: Avoid strong bases like NaOH or KOH. Use Cs₂CO₃, K₃PO₄, or powdered KF, which can activate the boronic acid for transmetalation with a lower risk of promoting decomposition.[11]
-
Control Water Content: While a small amount of water is often required, excess water can be detrimental. Using a biphasic system (e.g., Toluene/H₂O) or a solvent like dioxane with a controlled amount of added water (e.g., 3 equivalents) can be effective.
-
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid/ester molecules to form a symmetrical biaryl (R'-R'). It is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle fully initiates.[8]
-
Expert Insight: Meticulous degassing is the best defense against homocoupling. By removing oxygen, you prevent the oxidation of Pd(0) to the Pd(II) species that can drive this unwanted pathway.
-
| Boron Reagent | Relative Stability | Common Issues | Recommendation |
| Boronic Acid | Low | Prone to protodeborylation and trimerization to boroxines.[7] | Use only if known to be stable; otherwise, avoid. |
| Pinacol Ester (Bpin) | High | Generally robust, the standard for difficult couplings. | Recommended starting point. |
| Trifluoroborate Salt (BF₃K) | Very High | Bench-stable solids, require specific conditions for activation.[6] | Excellent for stability, but may require optimization. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyridine
This protocol is a robust starting point for achieving high selectivity for C-Br activation.
-
Reagent Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-5-chloropyridine (1.0 mmol, 1.0 eq), the desired arylboronic pinacol ester (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the reaction vial.
-
Solvent Addition & Degassing: Add 5 mL of a 4:1 mixture of dioxane and water. Seal the vial with a septum and sparge the mixture with argon gas for 15-20 minutes while stirring.
-
Reaction: Place the sealed vial in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloropyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times, but care must be taken to control the temperature to maintain selectivity.[5]
-
Setup: Prepare the reaction vial with reagents and catalyst as described in Protocol 1, steps 1-3.
-
Microwave Parameters: Seal the vial with a crimp cap. Place it in the microwave reactor. Set the reaction temperature to 120 °C (use caution, as higher temps may reduce selectivity), the pre-stirring time to 30 seconds, and the hold time to 20 minutes.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature before proceeding with the work-up and purification as described in Protocol 1, steps 6-7.[5]
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
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- 11. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Strategic Guide to Reagent Selection: Alternatives to 5-Bromo-6-chloro-3-nitropyridin-2-amine in Heterocyclic Synthesis
Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Highly functionalized scaffolds like 5-Bromo-6-chloro-3-nitropyridin-2-amine are powerful tools, offering multiple handles for molecular elaboration. However, reliance on a single, complex starting material can introduce constraints related to cost, availability, and a fixed reactivity profile.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead exploring the causality behind experimental choices. Our focus is on empowering you to select the optimal synthetic strategy—whether through direct structural analogs or by adopting modern, more convergent approaches—to accelerate your discovery programs.
The Benchmark Reagent: Deconstructing this compound
Before exploring alternatives, we must first understand the inherent reactivity of our benchmark reagent. Its structure is a testament to controlled complexity, with each substituent playing a distinct and crucial role in its synthetic utility.
Inherent Reactivity Profile:
-
2-Amino Group: Acts as a key nucleophile, primarily for intramolecular cyclization to form fused ring systems, such as the medicinally relevant imidazo[4,5-b]pyridine core.[1][2]
-
3-Nitro Group: A powerful electron-withdrawing group, it serves two purposes. First, it acidifies the 2-amino proton and, more importantly, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C6 position. Second, it serves as a masked amino group; its reduction to a diamine is a common step preceding cyclization.
-
6-Chloro Group: This is the primary site for SNAr. Its reactivity is significantly enhanced by the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the ortho-nitro group.
-
5-Bromo Group: While also a leaving group, it is significantly less reactive in SNAr compared to the C6-chloro atom. Its primary utility lies in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon- or nitrogen-based substituents.
This multi-functional nature allows for a sequential and regioselective reaction workflow, which is a major advantage.
Caption: A convergent workflow using C-H functionalization to build complexity.
-
Advantages:
-
Atom Economy: Maximizes the incorporation of atoms from starting materials into the final product.
-
Convergence: Reduces the number of linear steps required.
-
Flexibility: The substituents on the final product are determined by the choice of the starting 2-aminopyridine and aldehyde, offering broad diversification potential.
-
Strategy B: The Tschitschibabin Reaction and Analogs
While classically used for the synthesis of the isomeric imidazo[1,2-a]pyridines, the underlying principle of condensing a 2-aminopyridine with a suitable dielectrophile is a cornerstone of heterocyclic chemistry and serves as a powerful alternative strategy. [3]
-
Mechanistic Rationale: The reaction involves the nucleophilic attack of the endocyclic pyridine nitrogen onto an α-halocarbonyl compound, followed by attack of the exocyclic amino group and subsequent dehydration to form the fused imidazole ring. [3]
-
Strategic Implication: This approach shifts the burden of complexity from the pyridine starting material to the carbonyl partner. A wide variety of substituted 2-aminopyridines can be used, and the substituents at the 2- and 3-positions of the final imidazopyridine are dictated by the choice of the α-halocarbonyl reagent. [4]This method is exceptionally robust and high-yielding for the imidazo[1,2-a] scaffold, which is also of high medicinal importance. [5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Illustrative) This protocol is representative for reagents like 2-Amino-5-bromo-3-nitropyridine.
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-amino-5-bromo-3-nitropyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME.
-
Heat the reaction mixture to 85-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for C-H Annulation to Imidazo[4,5-b]pyridines[2] This protocol serves as a strategic alternative to using the benchmark reagent.
-
In a reaction vial, combine the substituted 2-aminopyridine (1.0 eq.), the aldehyde (1.2 eq.), CuI (10 mol%), and azidotrimethylsilane (TMSN₃) (1.5 eq.).
-
Add a suitable solvent, such as dichloroethane (DCE).
-
Add tert-Butyl hydroperoxide (TBHP) (2.0 eq.) dropwise.
-
Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the target imidazo[4,5-b]pyridine.
Decision-Making Framework and Conclusion
The optimal choice of reagent is not absolute but is dictated by the specific goals of the synthesis.
Caption: A decision-making flowchart to guide reagent and strategy selection.
References
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Autechaux. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2022). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Synthesis of polyfluoroalkylated bicyclic and tricyclic heterocyclic compounds. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Retrieved from [Link]
-
Beilstein Journals. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. Retrieved from [Link]
-
Sci-Hub. (2003). Bicyclic Aminoalkyl N‐Heterocycles by Ring‐Chain‐Transformation of Bridged 1,3‐Dicarbonyl Heteroanalogues with Aminopyrazoles and Aminotriazole. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyridines: A Comparative Validation of Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Aminopyridines in Modern Chemistry
Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient, scalable, and versatile synthetic methods for their preparation. The choice of synthetic route can significantly impact yield, purity, cost, and the ability to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the three most prominent methods for the synthesis of substituted aminopyridines: the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of each reaction, provide validated experimental protocols, and offer a comparative analysis of their performance to empower you to make informed decisions in your synthetic endeavors.
I. The Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Workhorse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of C-N bonds, particularly for substrates that are unreactive under traditional SNAr conditions.
A. Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aminopyridine and regenerate the active catalyst.[2] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for the activation of less reactive aryl chlorides.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
B. Experimental Protocol: Amination of 2-Chloropyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a challenging substrate, 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add 2-chloropyridine (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. The Ullmann Condensation: A Classic Route with Modern Enhancements
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[4] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations have significantly improved its practicality and scope.
A. Mechanistic Insights: The Role of Copper
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired product.[4] The use of ligands, such as 1,10-phenanthroline or amino acids, can accelerate the reaction and allow for milder conditions.[5]
Caption: A plausible catalytic cycle for the Ullmann condensation.
B. Experimental Protocol: Microwave-Assisted Ullmann Coupling
This protocol describes a modern, efficient microwave-assisted Ullmann condensation.
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave vial, combine the halopyridine (1.0 mmol), amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (3 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of substituted aminopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.[6] This metal-free method offers a cost-effective and straightforward alternative to transition metal-catalyzed reactions.
A. Mechanistic Insights: The Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (halide) restores the aromaticity and yields the substituted aminopyridine.[7] The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing substituents on the pyridine ring.[6]
Caption: The addition-elimination mechanism of the SNAr reaction.
B. Experimental Protocol: SNAr of 2-Fluoro-5-nitropyridine
This protocol details the SNAr reaction of a highly activated halopyridine.
Materials:
-
2-Fluoro-5-nitropyridine
-
Amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 2-fluoro-5-nitropyridine (1.0 mmol), the amine (1.1 mmol), and K₂CO₃ (1.5 mmol).
-
Add acetonitrile (10 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.[8]
IV. Comparative Analysis: Choosing the Right Tool for the Job
The selection of the optimal synthetic route depends on a multitude of factors, including the nature of the substrates, desired scale, cost considerations, and available equipment. The following table provides a comparative overview of the three methods.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium | Copper | None (Metal-free) |
| Substrate Scope | Broad (aryl/heteroaryl halides, triflates) | Good (primarily aryl halides) | Limited to activated (electron-deficient) aryl halides |
| Functional Group Tolerance | Excellent | Moderate to Good | Good (but sensitive to strong nucleophiles/bases) |
| Reaction Conditions | Mild to moderate temperatures | Moderate to high temperatures (can be milder with modern methods) | Room temperature to moderate heating |
| Cost | Higher (due to palladium catalyst and ligands) | Lower (copper is more abundant and cheaper than palladium) | Lowest (no metal catalyst) |
| Safety/Toxicity | Palladium is a heavy metal with toxicity concerns | Copper is less toxic than palladium | Generally safer, avoids heavy metal contamination |
| Key Advantages | Wide applicability, high yields, excellent functional group tolerance | Cost-effective, modern protocols offer improved conditions | Simplicity, low cost, metal-free products |
| Key Limitations | Cost and toxicity of palladium, need for specialized ligands | Harsher conditions in traditional methods, can have lower yields | Requires activated substrates, limited scope |
V. Conclusion: A Strategic Approach to Aminopyridine Synthesis
The synthesis of substituted aminopyridines is a dynamic field with a range of powerful synthetic tools at the disposal of the modern chemist. The Buchwald-Hartwig amination stands out for its exceptional scope and functional group tolerance, making it the go-to method for complex targets. The Ullmann condensation, with its recent advancements, offers a more economical and sustainable alternative, particularly for large-scale syntheses. Finally, the classical SNAr reaction remains a highly valuable and straightforward approach for appropriately activated pyridine systems, offering a simple, cost-effective, and metal-free route.
By understanding the mechanistic nuances, practical considerations, and comparative performance of these key synthetic routes, researchers can strategically select the most appropriate method to efficiently and effectively achieve their synthetic goals in the pursuit of novel medicines and materials.
References
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Clark, J. H., & Macquarrie, D. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(9), 1546-1551. [Link]
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Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-273. [Link]
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Moody, C. J., & Pitts, M. R. (1999). The reactions of halogenated pyridines. Comprehensive Organic Functional Group Transformations, 4, 1039-1104. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131. [Link]
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Barluenga, J., & Valdés, C. (2011). Palladium-catalyzed amination of aryl halides and related compounds. Chemical Society Reviews, 40(10), 5068-5083. [Link]
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Lipshutz, B. H., & Ueda, H. (2000). The first catalytic, asymmetric Buchwald-Hartwig amination. Angewandte Chemie International Edition, 39(23), 4492-4494. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
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Ma, D., & Cai, Q. (2008). L-proline as a versatile ligand for copper-catalyzed C–N, C–O, and C–S bond formation reactions. Accounts of chemical research, 41(11), 1450-1460. [Link]
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Terreni, P., & Canti, G. (2003). Nucleophilic aromatic substitution (SNAr). In Modern synthetic methods in drug discovery (pp. 139-165). Humana Press. [Link]
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Davies, R. P., & Braddock, D. C. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8569-8576. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
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Sperotto, E., van Klink, G. P., & van Koten, G. (2011). The palladium-catalysed mono-arylation of ammonia. Dalton Transactions, 40(35), 8869-8884. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Iron-catalyzed amination of aryl and heteroaryl chlorides. Angewandte Chemie International Edition, 50(21), 4880-4881. [Link]
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Thomas, J. M., & Raja, R. (2008). The materials chemistry of heterogeneous catalysts. Annual review of materials research, 38, 381-409. [Link]
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Organic Chemistry Portal. (2023). Ullmann Reaction. [Link]
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ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. [Link]
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A Researcher's Guide to Spectroscopic Confirmation of Reaction Products from 5-Bromo-6-chloro-3-nitropyridin-2-amine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of reaction products derived from the versatile starting material, 5-Bromo-6-chloro-3-nitropyridin-2-amine. We will explore common synthetic transformations of this substrate and delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for definitive product identification. This guide will also present a comparative analysis with an alternative synthetic route, offering a broader perspective on achieving similar molecular scaffolds.
The Strategic Importance of this compound in Synthesis
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic systems. Its array of reactive sites—an amine group, a nitro group, and two distinct halogen atoms—allows for a variety of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations. These reactions can lead to the formation of fused heterocyclic structures, such as imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The strategic placement of the substituents on the pyridine ring makes this compound a powerful tool for generating molecular diversity in drug discovery programs.
Spectroscopic Elucidation of a Key Reaction: Synthesis of a Fused Imidazo[4,5-b]pyridine Derivative
A common and powerful application of this compound is its use in the synthesis of fused heterocyclic systems. One such transformation involves a cyclization reaction to form an imidazo[4,5-b]pyridine core. This section will detail the expected spectroscopic data for a representative product of this class and explain the rationale behind the interpretation.
Workflow for Synthesis and Spectroscopic Confirmation
Caption: A generalized workflow for the synthesis and spectroscopic confirmation of a reaction product from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. For a hypothetical imidazo[4,5-b]pyridine derivative formed from this compound, we would expect to see characteristic signals in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For a fused imidazo[4,5-b]pyridine, the aromatic region will be of particular interest. The disappearance of the amine protons from the starting material and the appearance of a new set of signals corresponding to the fused ring system are key indicators of a successful reaction. The chemical shifts and coupling constants of the remaining pyridine proton will be influenced by the new fused ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The formation of the fused imidazole ring will result in the appearance of new quaternary carbon signals and shifts in the signals of the pyridine ring carbons.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[4,5-b]pyridines
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine CH | 8.26 - 8.57 | 130.21 - 145.68 |
| Aromatic CH (fused ring) | 6.81 - 8.28 | 111.70 - 133.66 |
| Quaternary Carbons | - | 113.89 - 156.84 |
Note: The exact chemical shifts will vary depending on the specific substituents on the imidazo[4,5-b]pyridine core.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. In the transformation of this compound to a fused imidazole, we would expect to see the following changes:
-
Disappearance of N-H stretches: The characteristic N-H stretching vibrations of the primary amine in the starting material (typically in the 3300-3500 cm⁻¹ region) will be absent in the product spectrum.
-
Appearance of C=N and C=C stretches: New absorption bands corresponding to the C=N and C=C stretching vibrations of the newly formed imidazo[4,5-b]pyridine ring will appear in the 1500-1650 cm⁻¹ region.
-
Persistence of the Nitro Group: The strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively) would be expected to remain if this group is not involved in the reaction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the product and can offer structural clues through the analysis of fragmentation patterns.
For a product derived from this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the final product.[2] The fragmentation pattern can also be diagnostic, often involving the loss of the nitro group (NO₂) and successive loss of halogen atoms.
A Comparative Look: Alternative Synthesis of Substituted Pyridines via Suzuki Cross-Coupling
To provide a broader context, it is valuable to compare the spectroscopic confirmation of products from the cyclization of this compound with those from alternative synthetic strategies. A widely used alternative for creating substituted pyridines is the Suzuki cross-coupling reaction.
Suzuki Cross-Coupling of a Brominated Aminopyridine
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For instance, reacting a brominated aminopyridine with an arylboronic acid in the presence of a palladium catalyst can yield an aryl-substituted aminopyridine.
Caption: A simplified workflow for the synthesis and spectroscopic confirmation of an aryl-substituted aminopyridine via Suzuki cross-coupling.
Spectroscopic Comparison:
| Spectroscopic Feature | Fused Imidazo[4,5-b]pyridine (from Cyclization) | Aryl-substituted Aminopyridine (from Suzuki Coupling) |
| ¹H NMR | Disappearance of amine protons, new aromatic signals from the fused ring. | Persistence of amine protons, new aromatic signals from the coupled aryl group. |
| ¹³C NMR | New quaternary carbon signals from the fused ring system. | New aromatic carbon signals from the coupled aryl group. |
| IR | Absence of N-H stretches, presence of new C=N and C=C stretches. | Persistence of N-H stretches. |
| MS | Molecular ion corresponding to the cyclized product. | Molecular ion corresponding to the coupled product. |
This comparative analysis highlights how different reaction pathways lead to distinct spectroscopic signatures, allowing for the confident identification of the desired product.
Experimental Protocols
General Procedure for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the product.
Conclusion
The spectroscopic confirmation of reaction products from this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. By carefully analyzing the data from each method, researchers can confidently elucidate the structure of their synthesized compounds. This guide has provided a framework for understanding the expected spectroscopic features of products derived from this versatile starting material, particularly in the context of forming fused heterocyclic systems. Furthermore, the comparison with an alternative synthetic route, such as the Suzuki cross-coupling, underscores the power of spectroscopy in differentiating between isomeric and structurally related molecules. Adherence to rigorous spectroscopic characterization is paramount for ensuring the integrity and reproducibility of chemical research and is an indispensable step in the journey of drug discovery and development.
References
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 2022. [Link]
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The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate, 2017. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
